BCN-PEG1-Val-Cit-PABC-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C34H50N6O8 |
|---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[3-[[1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate |
InChI |
InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25-,26+,27?,28-,30?/m0/s1 |
InChI Key |
OSYNANIXGPEZED-HTSKXJMHSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BCN-PEG1-Val-Cit-PABC-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the BCN-PEG1-Val-Cit-PABC-OH linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). The document details the molecular structure, the specific function of each constituent moiety, and the precise mechanism of action that enables targeted drug release. A core focus is placed on the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide by cathepsin B and the subsequent self-immolation of the p-aminobenzyloxycarbonyl (PABC) spacer. This guide also outlines detailed experimental protocols for assessing the linker's stability and cleavage kinetics, and presents relevant data in a structured format for ease of comparison. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows, providing a clear and concise understanding of this sophisticated linker technology.
Introduction
The this compound linker is a chemically sophisticated tool designed for the targeted delivery of therapeutic agents, primarily in the context of antibody-drug conjugates. Its modular design allows for the stable conjugation of a cytotoxic payload to a monoclonal antibody (mAb) and its subsequent release under specific physiological conditions, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. This guide delves into the intricate workings of this linker, providing the necessary technical details for researchers and drug development professionals.
Molecular Structure and Components
The this compound linker is a multi-component system, with each part playing a distinct and crucial role in its overall function.
-
Bicyclo[6.1.0]nonyne (BCN): This strained alkyne moiety is a key component for "click chemistry." Specifically, it facilitates a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-modified antibodies or other targeting ligands. This allows for a stable and covalent conjugation without the need for a copper catalyst, which can be toxic to biological systems.[1]
-
Polyethylene Glycol (PEG1): A single ethylene glycol unit acts as a short, hydrophilic spacer. The inclusion of a PEG moiety can improve the solubility and pharmacokinetic properties of the resulting ADC.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][3] The stability of the Val-Cit linker in systemic circulation is a critical attribute, preventing premature drug release.[4]
-
p-Aminobenzyloxycarbonyl (PABC): The PABC group serves as a self-immolative spacer.[5][6] Once the Val-Cit dipeptide is cleaved by cathepsin B, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the conjugated drug in its active form.[7]
-
Hydroxyl Group (-OH): This terminal functional group provides the attachment point for the therapeutic payload, typically through an ester or carbamate linkage.
Core Mechanism of Action
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a precise, multi-step intracellular process.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable, preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC directs it to specific antigens on the surface of target cells, such as cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically through endocytosis. The complex is then trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.[][3]
-
Self-Immolation and Drug Release: The cleavage of the Val-Cit dipeptide exposes a free amine on the PABC spacer. This triggers a cascade of spontaneous electronic rearrangements within the PABC moiety, culminating in a 1,6-elimination reaction. This self-immolative process results in the release of the unmodified, active drug, along with carbon dioxide and aza-quinone methide as byproducts.[7]
Signaling Pathway Diagram
Caption: Mechanism of action of the this compound linker.
Quantitative Data
While specific kinetic data for the this compound linker is proprietary and often context-dependent (i.e., dependent on the specific antibody and payload), the following table summarizes representative data for similar Val-Cit-PABC-containing ADCs found in the literature. This data provides a general understanding of the expected performance.
| Parameter | Typical Value Range | Species | Analytical Method | Reference |
| Plasma Stability (Half-life of DAR) | >100 hours | Human, Mouse, Rat | LC-MS | [8][9] |
| Cathepsin B Cleavage (Half-life) | 8 - 240 minutes | In vitro | HPLC, LC-MS | [4] |
| PABC Self-Immolation Rate | Rapid (seconds to minutes) | In vitro | Spectrophotometry | [6][7] |
DAR: Drug-to-Antibody Ratio
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay
This protocol outlines a general method for assessing the cleavage of the Val-Cit linker by cathepsin B.
Objective: To determine the rate and extent of enzymatic cleavage of the Val-Cit linker in an ADC construct.
Materials:
-
ADC conjugate with this compound linker
-
Human liver cathepsin B (recombinant)
-
Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
LC-MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Prepare the cathepsin B enzyme solution in the assay buffer.
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate the reaction by adding the cathepsin B solution to the ADC mixture. The final concentrations should be optimized, but a starting point could be 1 µM ADC and 100 nM cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by LC-MS to quantify the remaining intact ADC and the cleaved products.
-
Calculate the percentage of cleavage at each time point and determine the cleavage rate.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. BCN-PEG1-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]
- 4. Bot Detection [iris-biotech.de]
- 5. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. ADC Plasma Stability Assay [iqbiosciences.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to BCN-PEG1-Val-Cit-PABC-OH for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCN-PEG1-Val-Cit-PABC-OH is a sophisticated chemical linker at the forefront of targeted therapeutic design, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This in-depth guide provides a comprehensive overview of its mechanism of action, applications, and the experimental protocols necessary for its successful implementation in research and development. The strategic design of this linker enables the stable circulation of highly potent cytotoxic agents and their specific release within the target cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.
Core Components and Their Functions
The this compound linker is a multi-functional molecule, with each component playing a critical role in the overall performance of the ADC.
-
BCN (Bicyclo[6.1.0]nonyne): This strained alkyne moiety is the linchpin for antibody conjugation. It readily participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified antibody.[1][2] This "click chemistry" approach is highly efficient and bioorthogonal, meaning it can be performed in aqueous buffers at physiological pH and temperature without the need for a cytotoxic copper catalyst.[1]
-
PEG1 (Polyethylene Glycol, 1 unit): The single polyethylene glycol unit serves to enhance the hydrophilicity of the linker-payload complex. This can improve solubility and potentially reduce aggregation of the final ADC product.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is the selectively cleavable trigger for payload release. It is specifically recognized and hydrolyzed by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[3] This enzymatic cleavage is the key to the intracellular release of the cytotoxic drug.
-
PABC (p-aminobenzyl carbamate): This self-immolative spacer connects the Val-Cit dipeptide to the cytotoxic payload. Following the cleavage of the Val-Cit sequence by cathepsin B, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified active drug.
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The journey of an ADC utilizing the this compound linker is a multi-step process designed for maximal tumor cell killing with minimal collateral damage.
-
Conjugation: An azide-modified monoclonal antibody (mAb) is covalently linked to the this compound-payload conjugate via a SPAAC reaction.
-
Systemic Circulation: The resulting ADC circulates in the bloodstream. The Val-Cit linker is designed to be stable in human plasma, preventing premature release of the cytotoxic payload.[4][5]
-
Tumor Targeting and Internalization: The mAb component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, the high concentration of cathepsin B leads to the specific cleavage of the Val-Cit dipeptide bond.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates the spontaneous 1,6-elimination of the PABC spacer, releasing the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload, such as Monomethyl Auristatin E (MMAE), can then exert its cytotoxic effect, for example, by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Data Presentation
Linker Stability
A critical parameter for any ADC linker is its stability in plasma. Premature cleavage can lead to systemic toxicity and reduced efficacy. The Val-Cit linker has demonstrated good stability in human plasma but is notably less stable in mouse plasma due to the presence of carboxylesterase 1c (Ces1c).[4][6] This is a crucial consideration for preclinical studies in murine models. To address this, more stable tripeptide linkers, such as glutamic acid-valine-citrulline (Glu-Val-Cit), have been developed.[4][6]
| Linker | Plasma Source | Stability | Key Findings |
| Val-Cit | Human | Stable | Generally stable, suitable for clinical development.[4][5] |
| Val-Cit | Mouse | Unstable | Susceptible to cleavage by carboxylesterase 1c, leading to premature drug release.[4][6] |
| Glu-Val-Cit | Human | Stable | Demonstrates high stability.[4] |
| Glu-Val-Cit | Mouse | Stable | The addition of glutamic acid significantly enhances stability in mouse plasma.[4][6] |
Cathepsin B Cleavage Efficiency
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B |
| Val-Cit | 1.0 |
| Val-Ala | ~0.5 |
Experimental Protocols
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Antibody Conjugation
This protocol outlines the general steps for conjugating the this compound linker to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound-payload conjugate.
-
DMSO (Dimethyl sulfoxide).
-
Desalting column.
Procedure:
-
Prepare a stock solution of the this compound-payload conjugate in DMSO.
-
To the azide-modified antibody solution, add the BCN-linker-payload stock solution. A molar excess of the linker-payload is typically used. The final concentration of DMSO should be kept low (e.g., <10%) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Once the reaction is complete, remove the excess, unconjugated linker-payload using a desalting column equilibrated with the desired formulation buffer.
-
Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Cathepsin B Cleavage Assay
This assay is used to determine the susceptibility of the linker to enzymatic cleavage.
Materials:
-
ADC with this compound linker.
-
Human Cathepsin B (recombinant).
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system for analysis.
Procedure:
-
Activate Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC and activated Cathepsin B in the assay buffer.
-
Incubate the reaction at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload over time.
-
Calculate the rate of cleavage from the resulting data.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against cancer cell lines.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Cell culture medium and supplements.
-
ADC with this compound linker.
-
Free cytotoxic payload as a positive control.
-
Untreated cells as a negative control.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
96-well plates.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the free payload.
-
Remove the culture medium from the cells and add the diluted ADC, free payload, or fresh medium (for the negative control).
-
Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for the ADC and the free payload.
Mandatory Visualization
Caption: Workflow of an ADC with a this compound linker.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCN-PEG1-Val-Cit-OH - CD Bioparticles [cd-bioparticles.net]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
The Core Function of PABC Self-Immolative Spacers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyloxycarbonyl (PABC) group is a critical self-immolative spacer in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its primary function is to act as a stable linkage between a potent cytotoxic payload and a targeting moiety (e.g., a monoclonal antibody) until a specific triggering event, after which it undergoes rapid, spontaneous decomposition to release the unmodified drug at the target site. This guide provides a detailed technical overview of the PABC spacer's mechanism, quantitative performance data, and key experimental protocols for its evaluation.
Core Mechanism of PABC Self-Immolation
The PABC spacer's utility lies in its electronic cascade mechanism, which is typically initiated by the enzymatic cleavage of a neighboring promoiety.[1][2] In many ADCs, this promoiety is a dipeptide, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[3][4][5][6]
The process unfolds as follows:
-
Enzymatic Cleavage: Upon internalization of the ADC into a target cell, lysosomal enzymes cleave the amide bond of the dipeptide linker.[6]
-
1,6-Elimination: This cleavage unmasks a free aniline nitrogen on the PABC spacer. The lone pair of electrons on this nitrogen initiates a 1,6-elimination reaction.[4]
-
Formation of Azaquinone Methide: The 1,6-elimination results in the formation of an unstable intermediate, an azaquinone methide, and the release of carbon dioxide.[1]
-
Payload Release: The azaquinone methide subsequently releases the attached drug payload in its active, unmodified form.[6]
This traceless release mechanism is highly advantageous as it ensures that the full potency of the cytotoxic agent is restored within the target cell.[6]
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Antibody-Drug Conjugate (ADC) Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful and rapidly evolving class of targeted cancer therapeutics. By combining the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload, ADCs are designed to deliver chemotherapy directly to tumor cells while minimizing damage to healthy tissues.[1][2] At the heart of every ADC is the linker, a critical component that covalently attaches the payload to the antibody. The linker is far more than a simple bridge; its chemical properties profoundly influence the stability, efficacy, and safety profile of the entire ADC.[1] This in-depth technical guide provides a comprehensive overview of ADC linker technology, focusing on the core principles, key quantitative data, experimental evaluation, and the impact of linker choice on the therapeutic potential of ADCs.
Core Principles of ADC Linker Technology
The ideal ADC linker must maintain a delicate balance: it needs to be stable enough to prevent premature release of the cytotoxic payload in systemic circulation, yet labile enough to efficiently release the payload once the ADC has reached its target tumor cell.[1] Linker technology is broadly categorized into two main classes: cleavable and non-cleavable linkers.
Cleavable Linkers
Cleavable linkers are designed to release the payload from the antibody upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[2][3] This targeted release mechanism can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[3] There are three primary types of cleavable linkers based on their cleavage mechanism:
-
Protease-Cleavable Linkers: These are among the most widely used linkers in clinically approved ADCs. They typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit), that is specifically recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3][4]
-
pH-Sensitive Linkers (Acid-Labile Linkers): These linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the bloodstream (pH 7.4). They often contain acid-labile moieties like hydrazones, which hydrolyze and release the payload in the acidic intracellular environment.[3][5]
-
Glutathione-Sensitive Linkers (Reducible Linkers): These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentration of reducing agents, particularly glutathione (GSH), which is significantly more abundant inside cells than in the plasma.[2]
Non-Cleavable Linkers
In contrast to their cleavable counterparts, non-cleavable linkers do not have a specific chemical trigger for payload release. Instead, the release of the payload-linker-amino acid complex occurs after the ADC is internalized and the antibody backbone is completely degraded by lysosomal proteases.[1][2] A prominent example is the thioether linker formed from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[1]
Key Characteristics of Cleavable vs. Non-Cleavable Linkers:
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic cleavage, pH hydrolysis, or reduction | Proteolytic degradation of the antibody |
| Released Moiety | Unmodified or minimally modified payload | Payload + Linker + Amino Acid |
| Bystander Effect | Often potent due to cell-permeable payload | Generally limited or absent |
| Plasma Stability | Can be variable depending on the chemistry | Typically higher plasma stability |
| Dependence on Target Biology | Less dependent on lysosomal degradation | Highly dependent on ADC internalization and lysosomal processing |
| Off-Target Toxicity | Potential for off-target toxicity if prematurely cleaved | Generally lower risk of off-target toxicity due to higher stability |
Quantitative Data on ADC Linker Performance
The choice of linker has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for different linker types.
Table 1: Plasma Stability of Various ADC Linkers
| Linker Type | Specific Linker Chemistry | Plasma Half-life (t½) | Reference(s) |
| Acid-Cleavable | Hydrazone | ~2 days | [6] |
| Carbonate | ~36 hours | [6] | |
| Silyl Ether | >7 days | [5][6] | |
| Protease-Cleavable | Val-Cit | Generally stable, but can be susceptible to cleavage by certain plasma enzymes in some species | [6] |
| Val-Ala | Can show improved stability over Val-Cit in certain contexts | [4] | |
| Triglycyl Peptide (CX) | ~9.9 days | [6] | |
| Enzyme-Cleavable | Sulfatase-Cleavable | >7 days | [6] |
| Non-Cleavable | Thioether (SMCC) | ~10.4 days | [6] |
Table 2: Drug-to-Antibody Ratio (DAR) of Selected FDA-Approved ADCs
| ADC Name (Brand Name) | Linker Type | Payload | Average DAR |
| Brentuximab vedotin (Adcetris®) | Protease-Cleavable (Val-Cit) | MMAE | ~4 |
| Ado-trastuzumab emtansine (Kadcyla®) | Non-Cleavable (SMCC) | DM1 | ~3.5 |
| Gemtuzumab ozogamicin (Mylotarg®) | Acid-Cleavable (Hydrazone) | Calicheamicin | ~2-3 |
| Inotuzumab ozogamicin (Besponsa®) | Acid-Cleavable (Hydrazone) | Calicheamicin | ~6 |
| Polatuzumab vedotin (Polivy®) | Protease-Cleavable (Val-Cit) | MMAE | ~3.5 |
| Enfortumab vedotin (Padcev®) | Protease-Cleavable (Val-Cit) | MMAE | ~3.8 |
| Sacituzumab govitecan (Trodelvy®) | Acid-Cleavable (CL2A) | SN-38 | ~7.6 |
| Trastuzumab deruxtecan (Enhertu®) | Protease-Cleavable (GGFG) | Deruxtecan | ~8 |
| Belantamab mafodotin (Blenrep®) | Proteavle-Cleavable (Val-Cit) | MMAF | ~4 |
| Loncastuximab tesirine (Zynlonta®) | Protease-Cleavable (Val-Ala) | PBD | ~2 |
Note: The list of FDA-approved ADCs is continually evolving.[7][8][9]
Table 3: Comparative In Vitro Efficacy (IC50) of ADCs with Different Linkers
| Antibody-Payload | Linker Type | Cell Line | IC50 (pM) | Reference(s) |
| Trastuzumab-MMAE | β-Galactosidase-Cleavable | SKBR3 (HER2+) | 8.8 | [6] |
| Trastuzumab-MMAE | Protease-Cleavable (Val-Cit) | SKBR3 (HER2+) | 14.3 | [6] |
| Ado-trastuzumab emtansine (T-DM1) | Non-Cleavable (SMCC) | SKBR3 (HER2+) | 33 | [6] |
| Anti-HER2-MMAE | Sulfatase-Cleavable | HER2+ cells | 61 and 111 | [6] |
| Anti-HER2-MMAE | Protease-Cleavable (Val-Ala) | HER2+ cells | 92 | [6] |
| Anti-HER2-MMAE | Non-Cleavable | HER2+ cells | 609 | [6] |
Experimental Protocols for Evaluating ADC Linker Technology
A rigorous evaluation of ADC linker technology involves a series of well-defined in vitro and in vivo experiments. The following sections provide an overview of key experimental protocols.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, as it directly impacts both efficacy and toxicity. Several methods are employed for its determination:
-
UV-Visible Spectrophotometry: This is a relatively simple and convenient method that relies on the distinct absorbance spectra of the antibody and the payload. By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the payload), the average DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the addition of a payload increases the hydrophobicity of the antibody, HIC can be used to separate ADC species with different numbers of conjugated drugs. The relative peak areas can then be used to calculate the average DAR and assess the distribution of drug-loaded species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another chromatographic technique that separates molecules based on their hydrophobicity. For cysteine-linked ADCs, the antibody can be reduced to separate the light and heavy chains, and the DAR can be calculated based on the weighted peak areas of the drug-conjugated chains.
-
Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the intact ADC or its subunits. This allows for the precise determination of the number of conjugated payloads and provides detailed information about the distribution of different DAR species.
In Vitro Cytotoxicity Assays
These assays are essential for determining the potency and specificity of an ADC. A common method is the MTT assay :
-
Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, a control antibody, and the free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) to allow for ADC internalization, payload release, and cell death.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma and the rate of premature payload release.
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) and centrifuge to separate the supernatant containing the released payload from the ADC and plasma proteins.
-
Quantification of Released Payload: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of free payload.
-
Quantification of Intact ADC: The remaining intact ADC in the plasma can be quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Calculate the percentage of payload released over time to determine the plasma half-life of the linker.
In Vivo Efficacy Studies in Xenograft Models
These studies assess the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Implant human tumor cells (that express the target antigen) subcutaneously into immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at different doses).
-
ADC Administration: Administer the ADC, control antibody, or vehicle to the mice, typically via intravenous injection.
-
Tumor Volume and Body Weight Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage, which represents the reduction in tumor growth in the treated group compared to the control group. A common formula for TGI is: [1 - (Change in tumor volume of treated group / Change in tumor volume of control group)] x 100.[10]
-
Survival Analysis: Monitor the mice for survival and plot Kaplan-Meier survival curves.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for Antibody-Drug Conjugates (ADCs).
Caption: Classification of ADC linker technologies.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. biotechinformers.com [biotechinformers.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. susupport.com [susupport.com]
- 8. 19 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 9. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]
- 10. Evaluation of Trastuzumab Anti-Tumor Efficacy and its Correlation with HER-2 Status in Patient-Derived Gastric Adenocarcinoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit Dipeptide Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical principles, experimental methodologies, and practical applications of the cathepsin B-mediated cleavage of the valine-citrulline (Val-Cit) dipeptide linker. This linker system is a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells.
Introduction: The Critical Role of Val-Cit in Antibody-Drug Conjugates
The Val-Cit dipeptide is a crucial component of cleavable linkers used in the development of ADCs.[1][] Its design capitalizes on the unique enzymatic environment within the lysosomes of tumor cells, where the cysteine protease cathepsin B is often highly expressed.[] The Val-Cit linker is engineered to be stable in the systemic circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[3] Upon internalization of the ADC into a cancer cell, the linker is efficiently cleaved by cathepsin B in the acidic environment of the lysosome, liberating the active drug to exert its therapeutic effect.[][4]
The Biochemical Mechanism of Cleavage
Cathepsin B is a lysosomal cysteine protease that preferentially cleaves peptide bonds C-terminal to specific amino acid residues. The Val-Cit dipeptide has been identified as an optimal substrate for cathepsin B. The cleavage event occurs at the peptide bond between citrulline and the p-aminobenzyl carbamate (PABC) self-emulative spacer, which is typically positioned between the dipeptide and the cytotoxic drug.[4]
Following the enzymatic cleavage of the Val-Cit linker, the PABC spacer undergoes a spontaneous 1,6-elimination reaction. This rapid, intramolecular cyclization results in the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide. The self-immolative nature of the PABC spacer is critical for ensuring the efficient and traceless release of the active drug at the target site.
Quantitative Analysis of Cathepsin B-Mediated Cleavage
The efficiency of cathepsin B-mediated cleavage of dipeptide linkers can be quantified using Michaelis-Menten kinetics. The key parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into the enzyme's affinity for the substrate and its turnover rate, respectively. The ratio of kcat/Km represents the catalytic efficiency of the enzyme.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-Arg-Arg-NHMec | 0.18 | 1.8 | 10,000 |
| Z-Phe-Arg-NHMec | 0.06 | 1.5 | 25,000 |
| Z-Val-Val-Arg-NHMec | 0.12 | 1.2 | 10,000 |
Data sourced from a study on the enzyme-substrate interactions of rat liver cathepsins B and H.[5] Z = benzyloxycarbonyl, NHMec = 7-amino-4-methylcoumarin.
It has been noted in other studies that for various vc-MMAE based ADCs, there was no significant difference observed in KM or kcat values, suggesting that the antibody carrier does not significantly impact the rate of drug release.[6]
Experimental Protocols for Cathepsin B Cleavage Assays
The following protocols outline standard methodologies for assessing the in vitro cleavage of Val-Cit linkers by cathepsin B.
Fluorometric Cleavage Assay
This assay utilizes a fluorogenic substrate, where the cleavage of the dipeptide results in the release of a fluorescent molecule, allowing for real-time monitoring of enzymatic activity.
Materials:
-
Human liver cathepsin B
-
Fluorogenic Val-Cit substrate (e.g., Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0
-
Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Activation: Prepare a stock solution of cathepsin B in activation buffer and incubate at 37°C for 15 minutes.
-
Reaction Setup: In the wells of the microplate, add the activated cathepsin B solution.
-
Substrate Addition: Prepare a stock solution of the Val-Cit-AMC substrate in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in assay buffer. Add the substrate solution to the wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the rate of cleavage from the linear portion of the fluorescence versus time plot.
LC-MS-Based Cleavage Assay for ADCs
This method allows for the direct quantification of the released payload from an ADC following enzymatic cleavage.
Materials:
-
Antibody-Drug Conjugate (ADC) with a Val-Cit linker
-
Human liver cathepsin B
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0
-
Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS system
Procedure:
-
Enzyme Activation: Activate cathepsin B as described in the fluorometric assay.
-
Reaction Setup: In a microcentrifuge tube, incubate the ADC with the activated cathepsin B in assay buffer at 37°C.
-
Time Points: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein and collect the supernatant containing the released payload.
-
LC-MS Analysis: Analyze the supernatant using a suitable LC-MS method to separate and quantify the released payload.
-
Data Analysis: Plot the concentration of the released payload as a function of time to determine the cleavage kinetics.
Visualizing the Process: From Cell Surface to Payload Release
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships involved in the cathepsin B-mediated cleavage of the Val-Cit linker.
References
- 1. researchgate.net [researchgate.net]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
PEGylation in ADC Linker Design: An In-depth Technical Guide
The strategic incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, into the linker of antibody-drug conjugates (ADCs) has emerged as a critical strategy for optimizing their therapeutic potential. This guide provides a comprehensive technical overview of the role of PEGylation in ADC linker design, detailing its impact on the physicochemical properties, pharmacokinetics, and efficacy of these targeted cancer therapies.
The Rationale for PEGylation in ADC Linkers
The conjugation of potent cytotoxic payloads to monoclonal antibodies (mAbs) often increases the hydrophobicity of the resulting ADC. This can lead to several challenges, including a propensity for aggregation, reduced solubility, and rapid clearance from circulation, all of which can negatively impact the ADC's safety and efficacy.[1][2] Hydrophilic linkers, particularly those containing PEG moieties, are employed to counteract these effects.[3][4]
PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that can significantly enhance the solubility and stability of ADCs.[5] By creating a "hydration shell" around the hydrophobic drug-linker, PEGylation can prevent aggregation, improve the drug-to-antibody ratio (DAR), and prolong the circulation half-life of the ADC.[6]
Impact of PEGylation on ADC Properties
The inclusion of PEG in ADC linkers has a profound effect on several key characteristics of the conjugate.
Physicochemical Properties
PEGylation directly addresses the solubility challenges posed by hydrophobic payloads. This increased solubility allows for the use of more potent, hydrophobic drugs and enables higher drug loading (higher DAR) without inducing aggregation.[2] Studies have shown that both the length and the architecture of the PEG chain (linear vs. pendant) are critical factors in determining the physical and chemical stability of the ADC.[3][4] For instance, amide-coupled ADCs with pendant PEG chains have demonstrated superior stability compared to those with linear PEG linkers.[3]
Pharmacokinetics and Pharmacodynamics
A primary advantage of PEGylation is the significant improvement in the pharmacokinetic (PK) profile of ADCs.[5][6] The increased hydrodynamic volume of PEGylated ADCs leads to reduced renal clearance and a prolonged plasma half-life. This extended circulation time allows for greater accumulation of the ADC at the tumor site, potentially leading to enhanced efficacy.[7]
The pharmacodynamic (PD) properties of the ADC can also be influenced by the PEG linker. While PEGylation can sometimes lead to a slight decrease in binding affinity for the target antigen due to steric hindrance, this is often compensated for by the improved PK profile.[5]
Table 1: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs
| ADC Target & Payload | Linker Type | PEG Moiety | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Reference |
| Trastuzumab-DM1 | Amide-coupled | None (Kadcyla® linker) | Slower clearance for pendant PEG format | Slower clearance for pendant PEG format | Higher for pendant PEG format | [2][3] |
| Trastuzumab-DM1 | Amide-coupled | Linear 24-unit PEG | Slower clearance for pendant PEG format | Slower clearance for pendant PEG format | Higher for pendant PEG format | [2][3] |
| Trastuzumab-DM1 | Amide-coupled | Pendant 12-unit PEG | Slower clearance for pendant PEG format | Slower clearance for pendant PEG format | Higher for pendant PEG format | [2][3] |
| RS7-MMAE | Dipeptide | None | Shorter half-life | Faster clearance | Lower | [7] |
| RS7-MMAE | Dipeptide | mPEG24 | Prolonged half-life | Slower clearance | Higher | [7] |
Immunogenicity
PEGylation can reduce the immunogenicity of ADCs by masking potential antigenic epitopes on the protein surface, thereby decreasing the likelihood of an immune response.[5] However, it is important to note that anti-PEG antibodies can exist in a subset of the population, which could potentially lead to accelerated clearance of PEGylated therapeutics.[8]
Experimental Protocols
Synthesis of a PEGylated Antibody-Drug Conjugate
This protocol describes the general steps for synthesizing a PEGylated ADC via cysteine conjugation.
-
Antibody Reduction:
-
Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to partially reduce the interchain disulfide bonds of the antibody. The amount of TCEP will influence the final DAR.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
-
-
Drug-Linker Activation (if necessary):
-
If the drug-linker is not already in a reactive form, it may need to be activated. For maleimide-containing linkers, this step is typically not required.
-
-
Conjugation:
-
Add the PEGylated drug-linker (e.g., maleimide-PEG-payload) to the reduced antibody solution. The molar excess of the drug-linker will also influence the final DAR.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-16 hours) to allow for the covalent attachment of the drug-linker to the antibody's free thiol groups.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other reagents. This is commonly achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods.
HIC separates ADC species based on their hydrophobicity. As the number of conjugated drug-linkers increases, the hydrophobicity of the ADC also increases, leading to longer retention times on the HIC column.
-
Column: A column with a hydrophobic stationary phase (e.g., Butyl-NPR).
-
Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[4]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% Isopropanol (v/v).[4]
-
Gradient: A linear gradient from high salt to low salt is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated by summing the weighted peak areas of each DAR species.
Table 2: Example HIC-HPLC Gradient for DAR Analysis
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 20 | 100 |
| 25 | 100 |
| 26 | 0 |
| 30 | 0 |
LC-MS provides a direct measurement of the mass of the intact ADC, allowing for the determination of the number of conjugated drug molecules.
-
Sample Preparation: The ADC sample is typically desalted prior to MS analysis. For some ADCs, reduction of the antibody to separate the light and heavy chains may be performed.
-
Liquid Chromatography: Reversed-phase liquid chromatography (RPLC) is often used to separate the different ADC species before they enter the mass spectrometer.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Data Analysis: The raw mass spectra are deconvoluted to determine the masses of the different DAR species. The average DAR is then calculated based on the relative abundance of each species.[3][9]
-
Table 3: Example LC-MS Parameters for ADC DAR Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | PLRP-S, 1000 Å, 2.1 x 150 mm, 8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 80°C |
| Mass Spectrometry | |
| Ion Source | Dual Agilent Jet Stream ESI |
| Drying Gas Temperature | 225°C |
| Drying Gas Flow | 14 L/min |
| Nebulizer | 40 psi |
| Capillary Voltage | 4500 V |
| Fragmentor Voltage | 250 V |
| Mass Range | 1000–4500 m/z |
In Vivo Efficacy Evaluation in Xenograft Models
Xenograft models are commonly used to assess the anti-tumor activity of ADCs.
-
Cell Line and Animal Model: Select a cancer cell line that expresses the target antigen and an appropriate immunocompromised mouse strain (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.
-
Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-PEGylated ADC, PEGylated ADC). Administer the ADCs intravenously at a specified dose and schedule.
-
Efficacy Endpoints:
-
Data Analysis: Analyze the data to determine the statistical significance of the treatment effects.
Signaling Pathways and Experimental Workflows
ADC Mechanism of Action and Signaling Pathways
ADCs exert their cytotoxic effects by delivering a potent payload to antigen-expressing cancer cells. Upon binding to the target antigen, the ADC is internalized, and the payload is released, leading to cell death, often through the induction of apoptosis. The specific signaling pathways affected depend on the target antigen and the mechanism of action of the payload.
Figure 1. General mechanism of action for an antibody-drug conjugate.
Signaling Pathways Targeted by ADCs
ADCs targeting HER2, such as trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (T-DXd), not only deliver a cytotoxic payload but also inhibit HER2 signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.
Figure 2. Inhibition of HER2 signaling by a HER2-targeted ADC.
TROP-2 is a transmembrane glycoprotein involved in calcium signaling and is overexpressed in various cancers. ADCs targeting TROP-2, such as sacituzumab govitecan, deliver a topoisomerase inhibitor payload, leading to DNA damage and apoptosis. TROP-2 signaling itself involves pathways like MAPK and PI3K/AKT.[12][13]
Figure 3. TROP-2 signaling and ADC intervention.
The epidermal growth factor receptor (EGFR) is another important target for ADCs. Upon ligand binding, EGFR activates downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, promoting cell growth and proliferation. EGFR-targeted ADCs deliver cytotoxic payloads to cells overexpressing this receptor.[14][]
Figure 4. EGFR signaling pathway and targeting by an ADC.
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival and is often dysregulated in cancer. Many ADCs, by targeting upstream receptors or by inducing cellular stress, can indirectly modulate this pathway, leading to apoptosis.[12][14][16]
Figure 5. Overview of the PI3K/AKT signaling pathway and ADC intervention.
Conclusion
PEGylation of ADC linkers is a powerful and versatile strategy to enhance the therapeutic properties of these targeted agents. By improving solubility, stability, and pharmacokinetic profiles, PEG linkers enable the development of more potent and effective ADCs with a wider therapeutic window. The careful design of the PEG linker, including its length, architecture, and attachment chemistry, is crucial for optimizing the overall performance of the ADC. As our understanding of the complex interplay between the different components of an ADC continues to grow, PEGylation will undoubtedly remain a key tool in the design of next-generation antibody-drug conjugates for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. ymc.eu [ymc.eu]
- 3. hpst.cz [hpst.cz]
- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. cusabio.com [cusabio.com]
- 13. Antibody-drug conjugates targeting TROP-2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/AKT signaling pathway and cancer: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of BCN-PEG1-Val-Cit-PABC-OH: A Detailed Protocol for ADC Linker Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of BCN-PEG1-Val-Cit-PABC-OH, a crucial heterobifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). This linker incorporates a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a single polyethylene glycol (PEG) unit to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PABC) spacer. The protocols detailed herein are compiled from established synthetic methodologies for the individual components and their subsequent coupling, offering a comprehensive resource for researchers in the field of bioconjugation and targeted drug delivery.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, and the mechanism of drug release. The this compound linker is designed for site-specific conjugation to azide-modified antibodies via copper-free click chemistry. The Val-Cit dipeptide is specifically cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells, ensuring intracellular release of the cytotoxic payload. The PABC spacer then undergoes a 1,6-elimination reaction to release the unmodified drug.
Chemical Structure and Properties
| Compound | Molecular Formula | Molecular Weight | Solubility |
| This compound | C₃₄H₅₀N₆O₈ | 670.80 g/mol | Soluble in DMSO, DMF, and other organic solvents |
Synthesis Overview
The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
-
Synthesis of the Val-Cit-PABC-OH moiety: This is typically achieved through solid-phase or solution-phase peptide synthesis, involving the sequential coupling of Fmoc-protected citrulline and valine to a PABC resin or molecule.
-
Synthesis or procurement of the BCN-PEG1-acid/amine: This component can be synthesized from BCN-alkyne precursors or obtained from commercial vendors.
-
Coupling of BCN-PEG1 to Val-Cit-PABC: The final step involves the amide bond formation between the BCN-PEG1 moiety and the deprotected Val-Cit-PABC-OH.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Val-Cit-PABC-OH
This protocol describes a solution-phase synthesis approach.
Materials:
-
Fmoc-Cit-OH
-
p-Aminobenzyl alcohol (PABC-OH)
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Fmoc-Cit-PABC-OH:
-
Dissolve Fmoc-Cit-OH (1.0 eq) and PABC-OH (1.1 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and DIC (1.2 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to yield Fmoc-Cit-PABC-OH.
-
-
Fmoc Deprotection of Fmoc-Cit-PABC-OH:
-
Dissolve Fmoc-Cit-PABC-OH in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF.
-
Co-evaporate with toluene to remove residual piperidine. The resulting H2N-Cit-PABC-OH is often used in the next step without further purification.
-
-
Coupling of Fmoc-Val-OH to H2N-Cit-PABC-OH:
-
Dissolve H2N-Cit-PABC-OH (1.0 eq) and Fmoc-Val-OH (1.1 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and DIC (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and purify as described in step 1 to obtain Fmoc-Val-Cit-PABC-OH.
-
| Step | Reactants | Reagents | Solvent | Typical Yield |
| Fmoc-Cit-PABC-OH Synthesis | Fmoc-Cit-OH, PABC-OH | DIC, HOBt | DMF | 70-85% |
| Fmoc Deprotection | Fmoc-Cit-PABC-OH | Piperidine | DMF | >95% (crude) |
| Fmoc-Val-Cit-PABC-OH Synthesis | H2N-Cit-PABC-OH, Fmoc-Val-OH | DIC, HOBt | DMF | 65-80% |
Protocol 2: Synthesis of this compound
This protocol outlines the final coupling step.
Materials:
-
Fmoc-Val-Cit-PABC-OH
-
BCN-PEG1-COOH (commercially available or synthesized separately)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3
Revolutionizing Cancer Therapy: The Role of Val-Cit Linkers in Oncology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The landscape of oncology treatment is being reshaped by the advent of antibody-drug conjugates (ADCs), which offer a targeted approach to chemotherapy, minimizing systemic toxicity while maximizing efficacy at the tumor site. Central to the design and success of many ADCs is the linker technology that connects the monoclonal antibody to the potent cytotoxic payload. Among the various linker strategies, the valine-citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone in the development of effective and stable ADCs. This document provides detailed application notes on the use of Val-Cit linkers in oncology research, along with comprehensive protocols for key experimental assays.
Application Notes
Mechanism of Action of Val-Cit Linkers
The Val-Cit linker is a protease-cleavable linker, designed to be stable in the systemic circulation and to release the cytotoxic payload specifically within the target cancer cell. The mechanism relies on the differential expression of certain proteases, particularly cathepsin B, in the tumor microenvironment and within the lysosomes of cancer cells.
The process unfolds as follows:
-
Circulation and Targeting: The ADC, complete with the Val-Cit linker, circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome provide the ideal conditions for linker cleavage.
-
Enzymatic Cleavage: Cathepsin B, a lysosomal cysteine protease that is often upregulated in tumor cells, recognizes the Val-Cit dipeptide sequence and cleaves the peptide bond.
-
Payload Release: This cleavage initiates a self-immolative cascade, often involving a para-aminobenzyl carbamate (PABC) spacer, which rapidly releases the active cytotoxic drug inside the cancer cell.
-
Induction of Apoptosis: The released payload can then exert its cytotoxic effect, for instance, by inhibiting microtubule polymerization or damaging DNA, ultimately leading to apoptosis of the cancer cell.
Advantages of Val-Cit Linkers in Oncology Research
The widespread adoption of Val-Cit linkers in ADC development can be attributed to several key advantages:
-
High Plasma Stability: Val-Cit linkers demonstrate excellent stability in the bloodstream, minimizing the premature release of the cytotoxic payload and thereby reducing off-target toxicity. This stability is a critical factor in widening the therapeutic window of ADCs.
-
Specific and Efficient Cleavage: The linker is designed for specific cleavage by lysosomal proteases like cathepsin B, which are more abundant in the tumor microenvironment and inside cancer cells compared to normal tissues. This ensures targeted drug release where it is most needed.
-
Versatility: The Val-Cit linker can be conjugated to a variety of cytotoxic payloads, including potent auristatins like monomethyl auristatin E (MMAE) and DNA-damaging agents, making it a versatile tool for developing a wide range of ADCs.
-
Bystander Effect: ADCs with cleavable linkers like Val-Cit can induce a "bystander effect." Once the payload is released within the target cell, its membrane-permeable nature allows it to diffuse into neighboring, antigen-negative cancer cells, thereby enhancing the overall anti-tumor efficacy, especially in heterogeneous tumors.
Applications in Approved and Investigational ADCs
The success of the Val-Cit linker is underscored by its incorporation into several FDA-approved and clinical-stage ADCs. These agents have demonstrated significant clinical benefit in treating various hematological and solid tumors.
| ADC Name | Target Antigen | Payload | Indication |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Hodgkin lymphoma, anaplastic large cell lymphoma |
| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | Diffuse large B-cell lymphoma |
| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | Urothelial cancer |
| Tisotumab vedotin (Tivdak™) | Tissue Factor | MMAE | Cervical cancer |
Quantitative Data on Val-Cit Linker-Containing ADCs
The following tables summarize key quantitative data for prominent ADCs that utilize the Val-Cit linker technology.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Val-Cit ADCs
| ADC | Cell Line | Target Antigen Expression | IC50 (ng/mL) | Reference |
| Brentuximab vedotin | L540cy (Hodgkin Lymphoma) | CD30+ | ~10 | |
| Brentuximab vedotin | Karpas 299 (Anaplastic Large Cell Lymphoma) | CD30+ | 3.9 - 15.8 | |
| Tisotumab vedotin | Various solid tumor cell lines | Tissue Factor+ | Not specified | |
| Enfortumab vedotin | Multiple cancer cell lines | Nectin-4+ | Potent in vitro activity |
Table 2: Plasma Stability (Half-Life) of Val-Cit ADCs
| ADC | Species | Half-Life (days) | Reference |
| Brentuximab vedotin | Human | 4 - 6 | |
| Polatuzumab vedotin | Human | ~12 | |
| Tisotumab vedotin | Human | ~4.04 | |
| Enfortumab vedotin | Human | ~3.6 |
Table 3: Quantitative Analysis of the Bystander Effect
| ADC | Co-culture System (Ag+/Ag- cells) | Key Finding | Reference |
| Trastuzumab-vc-MMAE | N87 (HER2+) / GFP-MCF7 (HER2-) | Increased bystander killing of GFP-MCF7 cells with an increasing fraction of N87 cells. | |
| Brentuximab vedotin | GCT27 (CD30+) / JAR (CD30-) | Significant enhancement of cell death in CD30-negative JAR cells when co-cultured with CD30-positive GCT27 cells. | |
| DS8201 (Trastuzumab deruxtecan) | SKBR3 (HER2+) / MCF7 (HER2-) | DS8201 treatment led to the death of HER2-negative MCF7 cells in the presence of SKBR3 cells. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful development and evaluation of ADCs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of a Val-Cit linker-containing ADC.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (without the drug-linker)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-96 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Wash buffers
-
Elution buffer
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC at a final concentration of, for example, 100 µg/mL in plasma at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immunoaffinity Capture: Immediately add the plasma aliquot to immunoaffinity beads to capture the ADC.
-
Washing: Wash the beads with wash buffer to remove unbound plasma proteins.
-
Elution: Elute the ADC from the beads using an appropriate elution buffer.
-
LC-MS Analysis: Analyze the eluted ADC samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) to determine the average DAR.
-
Data Analysis: Plot the average DAR as a function of time. Calculate the half-life of the ADC in plasma by fitting the data to a suitable decay model.
Protocol 3: Co-culture Bystander Effect Assay
This protocol details a method to quantify the bystander killing effect of an ADC on antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC of interest
-
Control antibody
-
96-well black, clear-bottom microplates
-
Fluorescence microscope or high-content imaging system
-
Flow cytometer (optional)
Procedure:
-
Cell Seeding: Co-seed the Ag+ and Ag- (GFP-expressing) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 5:1) and a total density that allows for several days of growth. As controls, seed each cell line individually. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and control antibody.
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging and Analysis:
-
Fluorescence Microscopy/High-Content Imaging: At various time points, acquire images of the wells using a fluorescence microscope. The GFP signal will specifically identify the Ag- cells. Quantify the number of viable GFP-positive cells in each well using image analysis software.
-
Flow Cytometry (Optional): At the end of the experiment, harvest the cells and analyze them by flow cytometry. The GFP signal will distinguish the Ag- cells from the Ag+ cells. A viability dye (e.g., propidium iodide) can be used to quantify the percentage of dead cells in each population.
-
-
Data Analysis: Calculate the percentage of viable Ag- cells in the co-cultures treated with the ADC compared to the untreated co-cultures and the ADC-treated Ag- monocultures. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Mandatory Visualizations
Caption: Mechanism of action of a Val-Cit linker ADC.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Caption: Logical relationship of the ADC bystander effect.
Copper-Free Click Chemistry: A Detailed Guide to Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the ability to selectively and efficiently link molecules to biomacromolecules such as proteins, antibodies, and nucleic acids is paramount. Copper-free click chemistry has emerged as a powerful and versatile tool, enabling the formation of stable covalent bonds under biocompatible conditions without the need for cytotoxic copper catalysts.[1][2] This has profound implications for the development of antibody-drug conjugates (ADCs), targeted therapies, and advanced imaging agents.[1][2]
This document provides a comprehensive overview of copper-free click chemistry, focusing on the widely used Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the emerging Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). It offers detailed experimental protocols for the modification of biomolecules, purification of conjugates, and their subsequent characterization.
Introduction to Copper-Free Click Chemistry
The cornerstone of copper-free click chemistry is the reaction between a strained cyclooctyne and an azide or a nitrone. The inherent ring strain of the cyclooctyne drives the reaction forward, eliminating the need for a metal catalyst.[2][3] This bioorthogonal nature ensures that the reaction proceeds with high specificity in complex biological environments, minimizing off-target reactions.[2]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[2] Various cyclooctyne derivatives have been developed, each with distinct reactivity and stability profiles. Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) are among the most commonly used due to their favorable kinetics and stability.[4]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
SPANC involves the reaction of a cyclooctyne with a nitrone to form an isoxazoline. This reaction often exhibits faster kinetics than SPAAC, offering an alternative for rapid bioconjugation.[5][]
Quantitative Data: Reaction Kinetics
The efficiency of copper-free click chemistry is often evaluated by its second-order rate constant (k₂), which quantifies the reaction speed. The choice of cyclooctyne and the reaction partner significantly influences these kinetics.
| Cyclooctyne | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| SPAAC | |||
| DBCO | Benzyl Azide | ~0.1 - 1.0 | [7][8] |
| BCN | Benzyl Azide | ~0.04 - 0.1 | [1] |
| DIFO | Benzyl Azide | ~0.08 | [9] |
| Sulfo-DBCO | 3-azido-L-alanine (in PBS, pH 7) | 0.32 - 0.85 | [10] |
| Sulfo-DBCO | 1-azido-1-deoxy-β-d-glucopyranoside (in PBS, pH 7) | 0.55 - 1.22 | [10] |
| SPANC | |||
| BCN | Cyclic Nitrones | up to 1.49 | [1] |
| Cyclooctynes | Nitrones | up to 60 | [] |
| BCN | Carbohydrate-derived Nitrones | 3.4 x 10⁻⁴ - 5.8 x 10⁻² | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for common copper-free click chemistry applications.
General Workflow for Bioconjugation
The overall process of bioconjugation using copper-free click chemistry can be summarized in the following workflow:
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with Protease-Sensitive Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Protease-Sensitive Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies, engineered to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] An ADC's architecture consists of three main components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two.[1] The linker is a pivotal element, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[2][3]
Protease-sensitive linkers are a predominant class of cleavable linkers used in both approved and investigational ADCs.[4][5] These linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific proteases that are overexpressed within the tumor microenvironment or, more commonly, inside the lysosomes of cancer cells.[4] This targeted release mechanism is crucial for unleashing the cytotoxic payload at the site of action, thereby maximizing anti-tumor activity and reducing off-target effects.[3]
The most well-established protease-cleavable linkers are peptide-based, designed to be substrates for lysosomal proteases like cathepsins.[6] The valine-citrulline (Val-Cit) dipeptide, for instance, is a widely used motif that is efficiently cleaved by cathepsin B, an enzyme often upregulated in various cancer cells.[2][7] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the linker, initiating the release of the active drug.[6][7] Other proteases, such as legumain and matrix metalloproteinases (MMPs), are also being explored for developing novel linker technologies to expand the applicability and selectivity of ADCs.[8][9]
This document provides a detailed overview and experimental protocols for the development and evaluation of ADCs featuring protease-sensitive linkers.
Design and Selection of Protease-Sensitive Linkers
The design of a protease-sensitive linker is a balancing act between ensuring stability in circulation and enabling efficient cleavage at the target site.[10] Key considerations include the choice of peptide sequence, the self-immolative spacer, and the conjugation chemistry.
-
Peptide Sequence: The peptide motif dictates the linker's susceptibility to specific proteases. The choice of sequence is critical for controlling the payload release mechanism.[11]
-
Self-Immolative Spacer: Many designs incorporate a self-immolative moiety, such as p-aminobenzyl carbamate (PABC), between the peptide sequence and the payload.[12] After enzymatic cleavage of the peptide, the PABC spacer spontaneously decomposes, ensuring the release of the payload in its unmodified, active form.[7]
-
Hydrophilicity and Stability: Linker modifications can impact the ADC's overall hydrophilicity, which can affect aggregation and pharmacokinetic properties.[3] Recent research focuses on developing novel linkers with improved plasma stability to prevent premature drug release, which can cause off-target toxicity.[6][13]
Table 1: Comparison of Common Protease-Sensitive Linker Motifs
| Linker Motif | Primary Cleaving Protease(s) | Key Features & Examples | Citations |
| Valine-Citrulline (Val-Cit) | Cathepsin B, L, S, K | The most widely used motif. Featured in Adcetris® (Brentuximab vedotin) and Polivy® (Polatuzumab vedotin). | [2][5][6] |
| Valine-Alanine (Val-Ala) | Cathepsin B | Offers improved hydrophilicity and stability compared to Val-Cit in some contexts. | [5][12] |
| Glycine-Glycine-Phenylalanine-Glycine (GGFG) | Cathepsins | A tetrapeptide linker used in Enhertu® (Trastuzumab deruxtecan). | [8][6] |
| Alanine-Asparagine (Ala-Asn) | Legumain | Exploits legumain, a lysosomal protease overexpressed in many tumors with a specific cleavage preference. | [8][9] |
| Valine-Lysine (Val-Lys) / Valine-Arginine (Val-Arg) | Cathepsins, other proteases | Can exhibit different cleavage kinetics and stability profiles compared to Val-Cit. | [12] |
Experimental Protocols
The development of a successful ADC requires a series of well-defined experimental procedures, from initial conjugation to comprehensive in vitro and in vivo evaluation.
Protocol 1: Conjugation of a Val-Cit-PABC-MMAE Payload to an Antibody via Cysteine Thiols
This protocol describes a common method for conjugating a maleimide-containing linker-payload to an antibody by reducing native interchain disulfide bonds.[14]
Materials:
-
Monoclonal antibody (e.g., anti-HER2 IgG1) in phosphate-buffered saline (PBS), pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
MC-Val-Cit-PABC-MMAE linker-payload dissolved in dimethyl sulfoxide (DMSO).
-
PBS, pH 7.4.
-
Propylene glycol.
-
Sephadex G-25 column for buffer exchange.
-
Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) system for purification and analysis.
Methodology:
-
Antibody Preparation:
-
Start with the antibody at a concentration of 5-10 mg/mL in PBS.
-
If necessary, perform a buffer exchange into PBS, pH 7.4, using a G-25 column.
-
-
Disulfide Bond Reduction:
-
Add TCEP solution to the antibody to a final concentration that yields the desired number of free thiols (typically 2-3 molar equivalents of TCEP per mole of antibody).
-
Incubate the reaction at 37°C for 1-2 hours. This step partially reduces the interchain disulfide bonds, exposing cysteine thiols for conjugation.[14]
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Immediately add the MC-Val-Cit-PABC-MMAE solution. Use a slight molar excess of the linker-payload relative to the desired drug-to-antibody ratio (DAR). The maleimide group on the linker reacts with the free thiols on the antibody.[14]
-
To minimize aggregation, the linker-payload in DMSO can be co-solvated with propylene glycol before addition.
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
-
Quenching:
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups and remove unreacted linker-payload.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload and other reactants using a G-25 column to exchange the buffer.
-
For a more refined purification and to separate different DAR species, use preparative HIC.
-
Protocol 2: Characterization of the ADC
Accurate characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
A. Determination of Drug-to-Antibody Ratio (DAR):
-
Method: UV-Vis Spectroscopy.
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the payload's characteristic absorbance maximum (e.g., ~248 nm for MMAE).
-
Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
-
-
Alternative Method: Mass Spectrometry (MS) can provide a more detailed analysis of the DAR distribution.[12]
B. Analysis of Purity and Aggregation:
-
Method: Size Exclusion Chromatography (SEC-HPLC).
-
Procedure:
-
Inject the purified ADC onto an SEC column.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. The presence of earlier-eluting peaks indicates the formation of aggregates.
-
Purity is calculated as the percentage of the area of the monomer peak relative to the total area of all peaks.
-
Protocol 3: In Vitro Evaluation of ADC Efficacy
A. Antigen-Binding Affinity Assay (ELISA):
-
Objective: To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
-
Procedure:
-
Coat a 96-well plate with the target antigen.
-
Add serial dilutions of the unconjugated antibody and the ADC.
-
Incubate, wash, and then add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme's substrate and measure the resulting signal.
-
Compare the binding curves of the ADC and the naked antibody to determine if there is a significant change in binding affinity.
-
B. Cytotoxicity Assay:
-
Objective: To determine the potency of the ADC against antigen-positive cancer cells.
-
Procedure:
-
Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.
-
Add serial dilutions of the ADC, the unconjugated payload, and a non-targeting control ADC.
-
Incubate for 72-96 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).
-
Calculate the IC50 (the concentration of the drug that inhibits cell growth by 50%) for each condition. A potent ADC will show a low IC50 value specifically in antigen-positive cells.
-
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) | Citation |
| SK-BR-3 | HER2+ | Trastuzumab-Val-Cit-MMAE | 15 | [5] |
| NCI-N87 | HER2+ | Trastuzumab-β-galactosidase-MMAE | <10 | [5] |
| MDA-MB-468 | HER2- | Trastuzumab-Val-Cit-MMAE | >1000 | [5] |
| KPL-4 | HER2+ | Anti-HER2-Val-Cit-PABC-MMAE | 25 | [8] |
Protocol 4: In Vivo Evaluation of ADC Efficacy
A. Tumor Xenograft Model:
-
Objective: To assess the anti-tumor activity of the ADC in a living organism.
-
Procedure:
-
Implant human tumor cells (e.g., NCI-N87) subcutaneously into immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, naked antibody, ADC at various doses).
-
Administer the treatments intravenously (IV) according to the dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
Evaluate outcomes such as tumor growth inhibition (TGI), tumor regression, and overall survival.
-
Table 3: Summary of Representative In Vivo Efficacy Data
| Tumor Model | ADC Construct | Dose (mg/kg) | Outcome | Citation |
| A431 Xenograft | F16-Val-Ala-MMAE | 10 | Significant tumor growth inhibition vs. non-cleavable linker ADC. | [12] |
| A431 Xenograft | F16-Val-Cit-MMAE | 10 | Potent anti-cancer activity observed. | [12] |
| HER2+ Xenograft | Trastuzumab-β-galactosidase-MMAE | 1 | 57-58% reduction in tumor volume, outperforming control ADCs. | [5] |
Conclusion and Future Directions
The development of ADCs with protease-sensitive linkers is a dynamic and evolving field. The success of approved ADCs has validated the utility of this approach, and ongoing research is focused on creating next-generation linkers with enhanced stability, improved selectivity for tumor-associated proteases, and optimized physicochemical properties.[4][10] Innovations in linker chemistry, including the exploration of novel peptide sequences and non-peptidic motifs, promise to further refine the therapeutic window of ADCs, leading to safer and more effective cancer treatments.[4][15] The protocols and data presented here provide a foundational framework for researchers to design, synthesize, and evaluate novel ADCs with protease-cleavable linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Protease-sensitive Linkers [ouci.dntb.gov.ua]
- 10. news-medical.net [news-medical.net]
- 11. reddit.com [reddit.com]
- 12. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of novel peptide linkers for enhanced ADC stability and efficacy [morressier.com]
- 14. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Site-Specific Antibody Conjugation with BCN Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody conjugation has emerged as a critical technology in the development of next-generation antibody-drug conjugates (ADCs). By precisely controlling the location and stoichiometry of drug conjugation, researchers can generate homogeneous ADCs with improved pharmacokinetic properties, enhanced therapeutic indices, and better overall safety profiles. Bicyclononyne (BCN) linkers, utilized in copper-free click chemistry, specifically through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer a robust and efficient method for achieving site-specific conjugation under mild, biocompatible conditions.[1] This approach avoids the need for cytotoxic copper catalysts, making it ideal for working with sensitive biological molecules.[2]
These application notes provide a comprehensive overview of site-specific antibody conjugation using BCN linkers, including detailed experimental protocols, quantitative data on conjugation efficiency and stability, and visual diagrams of the underlying chemical principles and workflows.
Principle of BCN Linker-Mediated Conjugation
The core of this technology lies in the bioorthogonal reaction between a BCN-functionalized linker and an azide-modified antibody.[] This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of click chemistry that is highly specific and proceeds efficiently at physiological conditions without the need for a copper catalyst.[2][4]
The process typically involves two key steps:
-
Introduction of an Azide Handle into the Antibody: A reactive azide group is site-specifically incorporated into the antibody. This can be achieved through various methods, including the genetic incorporation of unnatural amino acids containing azide moieties or enzymatic modification of the antibody's glycans.[5]
-
Conjugation with a BCN-Linker-Payload: The azide-modified antibody is then reacted with a linker molecule containing a BCN group at one end and the desired payload (e.g., a cytotoxic drug) at the other. The inherent ring strain of the BCN molecule drives the cycloaddition reaction with the azide, forming a stable triazole linkage.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with site-specific antibody conjugation using BCN linkers, providing a basis for experimental design and comparison.
| Parameter | Value | Method of Determination | Reference |
| Conjugation Efficiency | >95% | SDS-PAGE, Mass Spectrometry | [6] |
| Drug-to-Antibody Ratio (DAR) | Homogeneous DAR of 2, 4, or 6 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | [6] |
| In Vitro Plasma Stability | No significant degradation observed over 14 days | Incubation in blood plasma followed by analysis | [5] |
| Reaction Kinetics | Favorable compared to other cyclooctynes | Comparative analysis of conjugation efficiency | [5] |
Experimental Protocols
Protocol 1: Site-Specific Azide Introduction via Glycan Remodeling
This protocol describes the enzymatic modification of the antibody's N-glycans to introduce azide functionalities.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Endo-S2 enzyme
-
Galactosyltransferase (GalT) enzyme
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Deglycosylation: Incubate the mAb with Endo-S2 enzyme at a molar ratio of 1:10 (enzyme:mAb) in the reaction buffer at 37°C for 4 hours to remove the terminal N-acetylglucosamine (GlcNAc) and fucose residues from the N-glycan.
-
Azide Installation: To the deglycosylated mAb solution, add GalT enzyme and UDP-GalNAz at a molar ratio of 1:10:100 (Endo-S2:GalT:UDP-GalNAz relative to the mAb).
-
Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.
-
Purification: Purify the azide-modified antibody using a suitable chromatography method, such as Protein A affinity chromatography, to remove enzymes and excess reagents.
-
Characterization: Confirm the successful introduction of the azide group and the integrity of the antibody using SDS-PAGE and mass spectrometry.
Protocol 2: Conjugation of Azide-Modified Antibody with BCN-Linker-Payload
This protocol details the SPAAC reaction between the azide-modified antibody and a BCN-containing linker-drug conjugate.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
BCN-linker-payload (e.g., BCN-PEG4-MMAE) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody with the BCN-linker-payload. A typical molar excess of the BCN-linker-payload is 5-10 fold relative to the antibody. The final concentration of the antibody should be in the range of 1-10 mg/mL.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-12 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
Purification: Remove the excess BCN-linker-payload and any unconjugated reactants by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Analyze the resulting ADC to determine the DAR, purity, and aggregation levels.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to separate ADC species with different numbers of conjugated drugs.[7][8][9]
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × Number of drugs in that species) / 100
-
Protocol 4: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma by monitoring drug deconjugation over time.[1][10][11]
Materials:
-
Purified ADC
-
Human or other species-specific plasma
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation: Spike the ADC into pre-warmed plasma at a final concentration of approximately 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma sample.
-
Sample Preparation: Immediately quench the reaction by adding 3 volumes of cold quenching solution to the plasma aliquot.
-
Centrifuge the samples to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of released payload.
-
Data Analysis: Plot the percentage of remaining conjugated drug over time to determine the stability profile of the ADC.
Visualizations
Caption: Experimental workflow for site-specific antibody conjugation.
Caption: SPAAC reaction for ADC formation.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Val-Cit Linker Hydrophobicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the hydrophobicity of Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What are the primary issues caused by the hydrophobicity of Val-Cit linkers?
The inherent hydrophobicity of the Val-Cit linker, particularly when combined with a hydrophobic payload and the p-aminobenzylcarbamate (PABC) spacer, can lead to several significant challenges in ADC development:
-
ADC Aggregation: Increased hydrophobicity is a major driver of protein aggregation. This can lead to the formation of soluble and insoluble aggregates, which can compromise the efficacy, pharmacokinetics, and safety of the ADC, potentially leading to immunogenicity and rapid clearance from circulation.[1][2][3][4]
-
Limited Drug-to-Antibody Ratio (DAR): Attempts to increase the DAR by conjugating more drug-linker molecules to the antibody can exacerbate hydrophobicity-induced aggregation, often limiting the achievable DAR to modest levels.[5][6][7] For some hydrophobic payloads, achieving a high DAR with a standard Val-Cit linker is challenging due to precipitation and aggregation issues.[6]
-
Poor Solubility and Formulation Challenges: The overall reduced solubility of the ADC can create significant hurdles during purification and formulation, potentially requiring the use of organic co-solvents or other additives that may not be ideal for a therapeutic product.[8][][10]
-
Compromised In Vivo Performance: ADC aggregation can lead to faster clearance from the bloodstream, reducing the exposure of the tumor to the therapeutic agent and thereby decreasing its efficacy.[2]
Q2: How can I assess the hydrophobicity and aggregation of my Val-Cit ADC?
Several analytical techniques are crucial for characterizing the hydrophobicity and aggregation state of your ADC:
-
Size-Exclusion Chromatography (SEC): This is the standard method for quantifying aggregates (dimers, trimers, and higher-order aggregates) and fragments in ADC preparations.[1][3] It separates molecules based on their hydrodynamic radius.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for characterizing the hydrophobicity profile of an ADC.[1][3] It separates species based on their surface hydrophobicity, allowing for the resolution of different DAR species and providing an indication of the overall hydrophobicity of the conjugate.
-
Reversed-Phase Chromatography (RP-HPLC): RP-HPLC can also be used to assess the hydrophobicity of ADCs and their components. A UPLC-based assay has been developed to study the physicochemical properties of ADC payloads early in development to predict potential hydrophobicity issues.[11]
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the size distribution of particles in solution and detect the presence of aggregates.
Q3: What are the main strategies to overcome the hydrophobicity of Val-Cit linkers?
Several strategies have been developed to mitigate the hydrophobicity of Val-Cit linkers and improve the properties of ADCs:
-
Incorporation of Hydrophilic Moieties: Introducing hydrophilic polymers or small molecules into the linker structure is a common and effective approach. These include:
-
Polyethylene Glycol (PEG): PEGylation of the linker can significantly increase its hydrophilicity, improve solubility, and enhance pharmacokinetics.[5][][12][13][14]
-
Polysarcosine: This is another hydrophilic polymer that can be used to modify linkers.[5][15]
-
Peptides: Incorporating hydrophilic amino acids, such as glutamic acid (Glu), into the peptide sequence of the linker can reduce hydrophobicity.[5][7][16][17]
-
Sulfonates or Phosphates: The introduction of charged groups like sulfonates or phosphates can significantly enhance the aqueous solubility of the linker.[13][18][19]
-
-
Novel Linker Architectures:
-
Alternative Dipeptide Sequences:
-
Alternative Cleavage Chemistries:
Troubleshooting Guides
Problem 1: My ADC is aggregating during or after conjugation.
-
Possible Cause: The hydrophobicity of the drug-linker is likely exceeding the solubility capacity of the antibody in the conjugation buffer.
-
Troubleshooting Steps:
-
Optimize Conjugation Conditions:
-
Lower the DAR: Reduce the molar excess of the drug-linker during the conjugation reaction to target a lower average DAR.
-
Modify the Buffer: Include a certain percentage of a polar organic co-solvent (e.g., DMSO, DMA) in the conjugation buffer to improve the solubility of the hydrophobic drug-linker. However, be cautious as high concentrations of organic solvents can denature the antibody.
-
pH Adjustment: Investigate the effect of pH on the solubility and stability of your ADC.
-
-
Modify the Linker:
-
Incorporate a Hydrophilic Spacer: If you are synthesizing your own linker, consider incorporating a short PEG chain or other hydrophilic moieties.
-
Switch to a More Hydrophilic Linker: Evaluate alternative linkers such as Val-Ala or a β-glucuronidase-cleavable linker.
-
-
Purification:
-
Prompt Purification: Purify the ADC immediately after conjugation to remove unreacted drug-linker and aggregates.
-
Use Optimized Chromatography Conditions: For SEC, ensure the mobile phase composition minimizes secondary hydrophobic interactions with the column matrix.[3]
-
-
Problem 2: I am unable to achieve a high Drug-to-Antibody Ratio (DAR) without significant precipitation.
-
Possible Cause: The cumulative hydrophobicity of multiple drug-linker molecules is causing the ADC to become insoluble.
-
Troubleshooting Steps:
-
Enhance Linker Hydrophilicity: This is the most critical step.
-
PEGylation: Utilize a linker with a PEG spacer. Branched PEG structures can be particularly effective.[12]
-
Charged Linkers: Explore linkers containing charged groups like sulfonates or phosphates.
-
-
Alternative Linker Systems:
-
Site-Specific Conjugation: If you are using a stochastic conjugation method (e.g., lysine conjugation), consider switching to a site-specific conjugation technique. This can lead to a more homogeneous product with potentially improved biophysical properties.
-
Data Presentation
Table 1: Comparison of Val-Cit and Alternative Linkers Regarding Aggregation and DAR
| Linker Type | Key Modification/Feature | Reported DAR | Aggregation Level | Reference(s) |
| Val-Cit | Standard dipeptide linker | Difficult to achieve high DAR | Significant aggregation at high DAR (e.g., 1.80% for a DAR of ~7) | [6][18] |
| Val-Ala | Replacement of Citrulline with Alanine | Up to 7.4 | Limited aggregation (<10%) | [6] |
| Val-Ala based ADC | - | ~7 | No obvious increase in dimeric peak | [18] |
| Exo-Linker | Repositioned cleavable peptide | Increased DAR possible | Avoids significant aggregation | [5][7] |
| β-Glucuronide Linker | Alternative enzymatic cleavage | Minimal aggregation (<5%) | [19] |
Experimental Protocols
Protocol 1: General Strategy for PEGylation of a Val-Cit Linker
This protocol outlines a conceptual approach. The specific reagents and reaction conditions will need to be optimized based on the specific PEG reagent and linker chemistry.
-
Selection of PEG Reagent: Choose a PEG reagent with a suitable functional group for conjugation to your linker (e.g., NHS ester for reaction with an amine, maleimide for reaction with a thiol). The length of the PEG chain (e.g., PEG4, PEG8, PEG12) should be selected to provide the desired level of hydrophilicity.[12]
-
Linker Synthesis with a PEGylation Handle: During the synthesis of your Val-Cit linker, incorporate a functional group that is orthogonal to the groups used for payload and antibody conjugation. This will serve as the attachment point for the PEG chain.
-
PEGylation Reaction: a. Dissolve the linker in a suitable organic solvent (e.g., DMF, DMSO). b. Add the PEG reagent in a slight molar excess. c. Add a base (e.g., DIPEA) if necessary to facilitate the reaction. d. Stir the reaction at room temperature for a specified period (e.g., 2-12 hours), monitoring the progress by LC-MS.
-
Purification: Purify the PEGylated linker using an appropriate chromatographic technique, such as reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the PEGylated linker by LC-MS and NMR.
-
Payload Attachment and Antibody Conjugation: Proceed with the attachment of the cytotoxic payload and subsequent conjugation to the antibody using established protocols.
Visualizations
Caption: Troubleshooting workflow for hydrophobicity issues.
Caption: Relative hydrophobicity of linker technologies.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. chemexpress.com [chemexpress.com]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. adcreview.com [adcreview.com]
- 8. purepeg.com [purepeg.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 13. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
preventing premature payload release from Val-Cit linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Val-Cit linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to premature payload release from Val-Cit linkers.
| Observed Issue | Potential Cause | Recommended Action |
| High levels of free payload in in vitro mouse plasma stability assays. | Enzymatic cleavage of the Val-Cit linker by mouse carboxylesterase 1C (Ces1C).[1][2][3][4][5][6][7] | 1. Inhibitor Control: Include a broad-spectrum esterase inhibitor in a control sample to confirm Ces1C activity. 2. Linker Modification: Consider using a modified linker with enhanced stability in mouse plasma, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker.[3][4] 3. Alternative Models: If feasible for your study's goals, consider using plasma from species where Val-Cit linkers are more stable, such as human or cynomolgus monkey plasma.[3][4][8] |
| Inconsistent or poor in vivo efficacy in mouse models despite good in vitro potency. | Premature payload release in the systemic circulation of the mouse due to Ces1C-mediated cleavage, leading to reduced ADC concentration at the tumor site.[3][4][9] | 1. Pharmacokinetic Analysis: Conduct a pharmacokinetic study in mice to measure the concentration of intact ADC over time. Compare this with the concentration of total antibody to assess payload deconjugation. 2. Linker Engineering: Employ linkers designed for improved mouse plasma stability, such as the Glu-Val-Cit linker, which has been shown to reduce susceptibility to Ces1C.[10] 3. Ces1C Knockout Models: For critical studies, consider using Ces1C knockout mice to evaluate ADC efficacy without the confounding factor of premature linker cleavage.[7] |
| Evidence of off-target toxicity in preclinical studies, such as neutropenia. | Cleavage of the Val-Cit linker by human neutrophil elastase (NE), leading to non-specific release of the cytotoxic payload.[5][7][8][11][12] | 1. In Vitro Neutrophil Elastase Assay: Perform an in vitro assay with purified human neutrophil elastase to determine the susceptibility of your ADC's linker to cleavage. 2. Linker Modification: Investigate the use of linkers with reduced sensitivity to neutrophil elastase, for instance, by modifying the peptide sequence (e.g., Glu-Gly-Cit).[9] 3. Exolinker Technology: Consider "exolinker" designs that reposition the cleavable peptide to sterically hinder access by enzymes like NE.[11][13] |
| ADC aggregation observed during formulation or storage, especially at high Drug-to-Antibody Ratios (DAR). | The inherent hydrophobicity of the Val-Cit-PABC linker can contribute to aggregation, particularly with hydrophobic payloads and higher DARs.[8][11] | 1. Hydrophilic Linker Modifications: Incorporate hydrophilic moieties into the linker design, such as PEG spacers, to improve solubility.[13] 2. Optimize DAR: If possible, experiment with a lower DAR to mitigate aggregation while maintaining acceptable potency. 3. Formulation Optimization: Evaluate different buffer conditions (e.g., pH, excipients) to identify a formulation that enhances the stability and solubility of the ADC. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature payload release from Val-Cit linkers?
A1: The primary mechanism is enzymatic cleavage of the dipeptide linker in the systemic circulation. In preclinical mouse models, the main enzyme responsible is carboxylesterase 1C (Ces1C).[1][2][3][6] In humans, neutrophil elastase has been identified as a potential cause of off-target payload release, which can contribute to toxicities like neutropenia.[5][7][8][11][12]
Q2: Are Val-Cit linkers stable in human plasma?
A2: Generally, Val-Cit linkers exhibit good stability in human plasma, which is a key reason for their widespread use in clinical ADCs.[3][4][8] However, susceptibility to enzymes like neutrophil elastase can still be a concern.[5][7][8][11][12]
Q3: Why do I see significant payload release in my mouse studies but not in my in vitro human plasma assays?
A3: This discrepancy is due to species-specific differences in plasma enzymes. Mouse plasma contains carboxylesterase 1C (Ces1C), which efficiently cleaves the Val-Cit linker, while this enzyme is not present at the same activity level in human plasma.[3][4][5][7]
Q4: How can I improve the stability of my Val-Cit linked ADC in mouse models?
A4: To enhance stability in mouse models, you can modify the linker. A common and effective strategy is to add a glutamic acid residue to the N-terminus of the dipeptide, creating a Glu-Val-Cit tripeptide linker. This modification significantly reduces the linker's susceptibility to cleavage by mouse Ces1C.[3][4][10]
Q5: What is the intended cleavage mechanism for Val-Cit linkers?
A5: Val-Cit linkers are designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside tumor cells.[8][14][15][16][] After the ADC is internalized by the target cancer cell, it is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload intracellularly.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify the extent of premature payload release in plasma from different species.
Methodology:
-
ADC Preparation: Prepare the ADC at a stock concentration of 1 mg/mL in an appropriate buffer (e.g., PBS).
-
Plasma Incubation:
-
Thaw frozen plasma (e.g., mouse, rat, human) at 37°C.
-
Add the ADC to the plasma to a final concentration of 100 µg/mL.
-
For an inhibitor control, pre-incubate a plasma aliquot with a broad-spectrum esterase inhibitor for 30 minutes at 37°C before adding the ADC.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Immediately stop the reaction by adding an equal volume of a quenching solution (e.g., 2% formic acid in acetonitrile) to precipitate plasma proteins and release the payload.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the free payload using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Quantify the amount of released payload at each time point.
-
Calculate the percentage of intact ADC remaining over time.
-
Compare the stability profiles in plasma from different species and in the presence and absence of the inhibitor.
-
Visualizations
Caption: Workflow for in vitro plasma stability assessment of ADCs.
Caption: Pathways of Val-Cit linker cleavage in circulation vs. tumor.
References
- 1. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. preprints.org [preprints.org]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. adcreview.com [adcreview.com]
- 13. chemexpress.com [chemexpress.com]
- 14. Bot Detection [iris-biotech.de]
- 15. Bot Detection [iris-biotech.de]
- 16. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI Deutschland GmbH [tcichemicals.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio with BCN Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of drug-to-antibody ratios (DAR) in antibody-drug conjugates (ADCs) utilizing bicyclo[6.1.0]nonyne (BCN) linkers for strain-promoted alkyne-azide cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of BCN-linker-payload to azide-modified antibody for achieving a target DAR?
A1: The optimal molar ratio is highly dependent on the specific antibody, the BCN linker-payload construct, and the desired DAR. However, a common starting point is a molar excess of the BCN-linker-payload. For initial experiments, a range of 4:1 to 10:1 (linker-payload to antibody) is often recommended.[1] It is crucial to perform a series of small-scale optimization reactions to determine the ideal ratio for your specific system. Exceeding a 6:1 ratio may not lead to a further increase in DAR.[1]
Q2: What are the recommended reaction conditions (temperature, time, pH) for the SPAAC reaction?
A2: The SPAAC reaction is known for its favorable kinetics under mild, physiological conditions. Typical reaction conditions are:
-
Temperature: Room temperature (around 25°C) is generally sufficient.[1] Some protocols may suggest incubation at 4°C to minimize potential antibody degradation, though this may require longer reaction times.
-
Time: Reaction times can vary from 1 to 18 hours.[2] Monitoring the reaction progress by analyzing the DAR at different time points is recommended to determine the optimal duration.
-
pH: A pH range of 7.0 to 7.5 is commonly used to maintain antibody stability and ensure efficient conjugation. Buffers such as phosphate-buffered saline (PBS) are suitable, but it is critical to avoid any buffers containing azides (e.g., sodium azide as a preservative).[3]
Q3: How can I introduce azide groups onto my antibody for conjugation with a BCN linker?
A3: There are several methods to introduce azide groups site-specifically onto an antibody. One common method involves the use of an azide-PEG-NHS ester which reacts with lysine residues on the antibody.[] Another approach is through enzymatic modification, for instance, using microbial transglutaminase (MTGase) to conjugate an azide-containing linker to specific glutamine residues.[5] Glycan engineering is another strategy where glycans on the antibody are enzymatically modified to introduce azide functionalities.[3]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Low DAR is a frequent issue that can compromise the efficacy of an ADC. The following guide provides potential causes and solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Molar Ratio of BCN-Linker-Payload | Increase the molar excess of the BCN-linker-payload in increments (e.g., from 4:1 to 8:1, then to 10:1). | An increase in the average DAR as determined by HIC or LC-MS analysis. |
| Suboptimal Reaction Conditions | Optimize reaction time (e.g., test 4, 8, 12, and 18 hours), temperature (e.g., 4°C vs. room temperature), and pH (e.g., pH 7.0 vs. 7.4). | Identification of conditions that yield the target DAR without compromising antibody integrity. |
| Inefficient Azide Incorporation into Antibody | Confirm the efficiency of the azide labeling step. This can be quantified using mass spectrometry to determine the number of azides per antibody. | Ensure that a sufficient number of azide handles are available for the SPAAC reaction. |
| BCN Linker-Payload Instability or Poor Solubility | Use freshly prepared BCN-linker-payload solution. If solubility is an issue, consider the addition of a co-solvent such as DMSO or DMF (e-g., 10% v/v).[2] | Improved conjugation efficiency due to enhanced stability and availability of the linker-payload. |
| Presence of Interfering Substances | Ensure the antibody buffer is free of primary amines (e.g., Tris) or azides (e.g., sodium azide) that can compete with the conjugation reaction.[3] Perform a buffer exchange if necessary. | Elimination of competing reactions, leading to a higher DAR. |
Issue 2: ADC Aggregation
Aggregation of ADCs can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobicity of the Payload-Linker | If possible, incorporate hydrophilic moieties, such as polyethylene glycol (PEG) spacers, into the linker design. | Reduced aggregation propensity of the final ADC. |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the overall hydrophobicity of the ADC. Aim for a lower, more homogenous DAR by reducing the molar excess of the BCN-linker-payload during conjugation. | Decreased levels of aggregation as measured by size exclusion chromatography (SEC). |
| Suboptimal Buffer Conditions | Screen a panel of formulation buffers with varying pH and ionic strengths to identify conditions that minimize aggregation. The isoelectric point of the antibody should be considered, as aggregation can increase at this pH.[6] | Identification of a stable formulation buffer for the ADC. |
| Inefficient Removal of Aggregates | Optimize the purification process. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are effective methods for removing aggregates.[6][7] | A purified ADC with a low percentage of high molecular weight species. |
| Manufacturing Process Stress | Minimize exposure to harsh conditions during conjugation and purification, such as extreme pH or the use of organic co-solvents that can promote aggregation.[6] Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular aggregation.[6] | Reduced formation of aggregates during the manufacturing process. |
Experimental Protocols
Protocol 1: General Procedure for BCN-Linker-Payload Conjugation to an Azide-Modified Antibody
This protocol outlines a general workflow for the conjugation of a BCN-functionalized payload to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
BCN-linker-payload
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC or HIC column)
-
Analytical instruments (e.g., HIC-HPLC, LC-MS)
Procedure:
-
Preparation of Reagents:
-
Ensure the azide-modified antibody is at a known concentration (e.g., 5 mg/mL) in an appropriate buffer free of interfering substances.[2]
-
Prepare a stock solution of the BCN-linker-payload in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the azide-modified antibody.
-
Add the desired molar excess of the BCN-linker-payload solution to the antibody. The final concentration of the organic co-solvent should ideally be kept low (e.g., <10% v/v) to minimize antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-18 hours with gentle mixing.[2]
-
-
Purification:
-
Following incubation, purify the ADC from unreacted linker-payload and other impurities. Size exclusion chromatography (SEC) is commonly used for this purpose. Hydrophobic interaction chromatography (HIC) can also be employed for both purification and analysis.[]
-
-
Characterization and DAR Analysis:
-
Determine the average DAR and the distribution of different DAR species using HIC-HPLC or LC-MS.
-
Assess the level of aggregation using SEC.
-
Confirm the integrity of the purified ADC via SDS-PAGE.
-
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR of ADCs by separating species based on their hydrophobicity.
Procedure:
-
Instrumentation and Column:
-
Use an HPLC system equipped with a UV detector.
-
Select a HIC column suitable for antibody separations.
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): A high concentration of a kosmotropic salt in a buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B (Low Salt): The same buffer without the salt (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Gradient Elution:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DARs will be more hydrophobic and will elute later.
-
-
Data Analysis:
-
Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Interpreting HIC Chromatograms:
-
A well-resolved chromatogram will show distinct peaks for the unconjugated antibody (DAR0) and the various drug-conjugated species.
-
The peak area of each species is proportional to its relative abundance.
-
A drifting baseline can sometimes be observed, which may be due to impurities in the high-salt mobile phase. Software features for blank subtraction can help to correct for this.[9]
This technical support center provides a foundational guide for optimizing DAR with BCN linkers. For specific applications, further optimization of the described protocols will be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Antibody-Drug Conjugate (ADC) aggregation, particularly when utilizing hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic linkers?
Antibody-Drug Conjugate (ADC) aggregation is a common challenge that can impact the stability, efficacy, and safety of the therapeutic. The conjugation of hydrophobic payloads, often via hydrophobic linkers, is a primary contributor to this issue.[1][2][3] Key causes include:
-
Increased Surface Hydrophobicity: The attachment of hydrophobic linker-payloads to the antibody surface creates new hydrophobic patches. These patches can interact between ADC molecules, leading to self-association and aggregation.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased aggregation.[2][4] This is because a greater number of conjugated drugs introduces more hydrophobic moieties to the antibody surface.
-
Unfavorable Formulation Conditions: The buffer composition, including pH and salt concentration, can significantly influence ADC stability.[1][5] For instance, a pH near the isoelectric point of the ADC can reduce its solubility and promote aggregation.[1]
-
Presence of Organic Solvents: The use of organic co-solvents to dissolve the hydrophobic linker-payload during the conjugation process can partially denature the antibody, exposing hydrophobic regions and inducing aggregation.[1][2]
-
Storage and Handling: Inappropriate storage conditions, such as freeze-thaw cycles, elevated temperatures, or agitation, can induce stress on the ADC and lead to the formation of aggregates.[3]
Q2: How can I reduce ADC aggregation during the conjugation process?
Minimizing aggregation during conjugation is critical for a successful ADC preparation. Several strategies can be employed:
-
Optimize Conjugation Chemistry:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) or charged groups like sulfonates, can help counteract the hydrophobicity of the payload and reduce aggregation.[3][][]
-
Site-Specific Conjugation: This approach allows for precise control over the location and number of conjugated drugs, leading to a more homogeneous product with potentially lower aggregation propensity compared to random conjugation methods.[4]
-
-
Control the Drug-to-Antibody Ratio (DAR): Aim for the lowest DAR that still provides the desired efficacy.[2] A lower DAR generally results in a more stable ADC with reduced aggregation.[4]
-
Immobilization on Solid Support: Performing the conjugation while the antibody is immobilized on a solid-phase support can physically separate the antibody molecules, preventing intermolecular aggregation during the reaction.[1]
-
Optimize Reaction Conditions:
-
Minimize Organic Solvent: Use the lowest possible concentration of organic co-solvent required to dissolve the linker-payload.
-
Buffer Composition: Screen different buffer systems, pH levels, and salt concentrations to find conditions that maintain antibody stability throughout the conjugation process.[1]
-
Q3: What analytical techniques are essential for detecting and quantifying ADC aggregation?
A multi-pronged approach using orthogonal analytical techniques is recommended for the comprehensive characterization of ADC aggregation.[8] Key methods include:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[2][9]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This powerful technique couples SEC with MALS detection to provide an absolute measurement of the molar mass of the eluting species, offering more accurate characterization of aggregates.[2][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It is not only used to determine the drug-to-antibody ratio (DAR) but can also provide information on aggregation and conformational changes.[9][10]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution, making it suitable for detecting the presence of aggregates.
-
Analytical Ultracentrifugation (AUC): Specifically, sedimentation velocity AUC (SV-AUC) can provide detailed information on the size, shape, and distribution of different species in a sample, including aggregates.[8]
Troubleshooting Guides
Issue 1: Increased Aggregation Observed Immediately After Conjugation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload during the conjugation reaction. | Lower average DAR and a decrease in the percentage of high molecular weight species. |
| Hydrophobic Nature of the Linker-Payload | Switch to a more hydrophilic linker (e.g., PEGylated linker).[] | Improved solubility and reduced aggregation of the final ADC product. |
| Use of Organic Co-solvents | Screen for alternative co-solvents or reduce the percentage of the current co-solvent. | Minimized antibody denaturation and subsequent aggregation. |
| Suboptimal Buffer Conditions (pH, salt) | Perform a buffer screen to identify a formulation that stabilizes the antibody during conjugation. | Enhanced stability of the ADC in the chosen buffer, leading to lower aggregation levels. |
Issue 2: Aggregation Increases During Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Chromatography Method | Optimize the purification method. For SEC, ensure the mobile phase is non-denaturing. For HIC, adjust the salt gradient to minimize on-column aggregation. | Improved recovery of the monomeric ADC and better separation from aggregates. |
| Concentration-Dependent Aggregation | Lower the protein concentration during the purification and concentration steps. | Reduced intermolecular interactions and a decrease in the rate of aggregate formation. |
| Buffer Exchange Issues | Ensure the final formulation buffer is introduced gradually to avoid shocking the protein. | A stable ADC product in the desired final buffer with minimal aggregation. |
Issue 3: Poor Long-Term Stability and Formation of Aggregates in Storage
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Formulation Buffer | Screen for a storage buffer with optimal pH and excipients (e.g., sugars, amino acids, surfactants) to enhance colloidal and conformational stability.[11] | Increased shelf-life of the ADC with a significantly lower rate of aggregation over time. |
| Freeze-Thaw Instability | Add cryoprotectants (e.g., sucrose, trehalose) to the formulation. Alternatively, store the ADC in a lyophilized state.[5] | Maintained integrity of the ADC after freeze-thaw cycles. |
| Light Exposure | Store the ADC in light-protected vials, especially if the payload is photosensitive.[2] | Prevention of light-induced degradation and aggregation. |
Data Presentation
Table 1: Impact of Linker Hydrophilicity and DAR on ADC Aggregation
| Linker Type | Payload | Average DAR | % Monomer (by SEC) | % Aggregate (by SEC) |
| Hydrophobic (e.g., MC-VC-PAB) | MMAE | 3.5 | 92% | 8% |
| Hydrophobic (e.g., MC-VC-PAB) | MMAE | 7.2 | 75% | 25% |
| Hydrophilic (e.g., PEG4-VC-PAB) | MMAE | 3.6 | 98% | 2% |
| Hydrophilic (e.g., PEG4-VC-PAB) | MMAE | 7.5 | 90% | 10% |
This table illustrates that increasing the DAR leads to higher aggregation, while the use of a hydrophilic linker can significantly mitigate this effect.
Table 2: Effect of Formulation on ADC Stability
| Formulation Buffer | pH | Excipients | Storage Condition | % Aggregate (by SEC after 1 month) |
| Phosphate Buffered Saline (PBS) | 7.4 | None | 4°C | 12% |
| Histidine Buffer | 6.0 | None | 4°C | 8% |
| Histidine Buffer | 6.0 | 5% Sucrose, 0.02% Polysorbate 80 | 4°C | 3% |
| Histidine Buffer | 6.0 | 5% Sucrose, 0.02% Polysorbate 80 | -80°C (1 Freeze-Thaw) | 4% |
This table demonstrates the importance of buffer selection and the addition of excipients in maintaining ADC stability and minimizing aggregation during storage.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
System Preparation: Equilibrate an HPLC system with a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, with any aggregates eluting earlier and fragments eluting later.
-
Analysis: Integrate the peak areas to determine the relative percentage of monomer, aggregates, and fragments.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Aggregation Profile
-
System Preparation: Equilibrate an HPLC system with a HIC column (e.g., TSKgel Butyl-NPR) with the starting mobile phase (Buffer A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Buffer A.
-
Injection: Inject 50 µL of the sample.
-
Gradient Elution: Elute the bound species using a decreasing salt gradient with Buffer B (50 mM sodium phosphate, pH 7.0, with 20% isopropanol). A typical gradient would be from 100% A to 100% B over 30 minutes.
-
Data Acquisition: Monitor the absorbance at 280 nm. Peaks will elute in order of increasing hydrophobicity, corresponding to different DAR species. Aggregates may appear as poorly resolved or late-eluting peaks.
-
Analysis: Calculate the average DAR by determining the weighted average of the peak areas for each DAR species. Assess the presence of aggregates by observing any unusual peak shapes or late-eluting species.
Visualizations
Caption: Factors contributing to ADC aggregation.
Caption: General workflow for ADC production and analysis.
Caption: Troubleshooting decision tree for ADC aggregation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 5. m.youtube.com [m.youtube.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
Technical Support Center: Off-Target Cleavage of Val-Cit Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target cleavage of Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for Val-Cit linkers?
Val-Cit linkers are designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1][2][3][4][5][6] Upon internalization of the ADC into the target cancer cell, the linker is hydrolyzed within the lysosome, leading to the release of the cytotoxic payload.
Q2: What are the primary enzymes responsible for the off-target cleavage of Val-Cit linkers?
The main enzymes responsible for off-target cleavage are:
-
Mouse Carboxylesterase 1c (Ces1c): This enzyme is present in mouse plasma and is a major cause of Val-Cit linker instability in preclinical mouse models, leading to premature drug release.[1][3][5][6][7][8][9] This instability is not typically observed in human plasma.[1][2][10]
-
Human Neutrophil Elastase: This serine protease, primarily released by neutrophils, can also cleave Val-Cit linkers in human plasma.[5][6][11] This can be a contributing factor to off-target toxicities, such as neutropenia.
Q3: What are the consequences of premature linker cleavage?
Premature cleavage of the Val-Cit linker in circulation can lead to:
-
Reduced Therapeutic Efficacy: The cytotoxic payload is released before the ADC reaches the target tumor cells, decreasing the effective dose delivered to the tumor.
-
Increased Off-Target Toxicity: The released payload can harm healthy tissues, leading to adverse side effects.[12][13]
-
Inaccurate Preclinical Data: The instability in mouse models can lead to misleading results regarding the ADC's efficacy and safety profile, complicating the translation to clinical studies.[1]
Q4: Are there alternative linker designs that are more resistant to off-target cleavage?
Yes, several strategies have been developed to improve linker stability:
-
Glutamic acid-Val-Cit (EVCit): The addition of a hydrophilic glutamic acid residue at the P3 position of the linker has been shown to significantly increase stability in mouse plasma by sterically hindering the interaction with Ces1c, without compromising cleavage by Cathepsin B.[1][9]
-
Other Modified Tripeptide Linkers: Various modifications to the amino acid sequence of the linker are being explored to enhance stability and selectivity.
-
Non-Peptide Cleavable Linkers: Linkers that are cleaved by other mechanisms, such as changes in pH or glutathione concentration, can also be used.
Troubleshooting Guides
Issue 1: High Levels of Premature Payload Release in Mouse Plasma Stability Assays
Possible Causes:
-
Cleavage by mouse carboxylesterase (Ces1c).[1][3][5][6][7][8][9]
-
Suboptimal conjugation site leading to increased linker exposure.
-
Aggregation of the ADC, which can increase susceptibility to enzymatic degradation.[13][14][15][16]
Troubleshooting Steps:
-
Confirm Ces1c Activity: Run the stability assay in both wild-type mouse plasma and Ces1c knockout mouse plasma. A significant reduction in cleavage in the knockout plasma confirms Ces1c as the culprit.[7][8]
-
Modify the Linker: Consider using a more stable linker design, such as the EVCit linker.[1][9]
-
Optimize Conjugation Site: If possible, select a conjugation site that is less solvent-exposed to sterically protect the linker.
-
Assess for Aggregation: Use size-exclusion chromatography (SEC) to determine if the ADC is aggregating in the assay conditions. If aggregation is observed, consider reformulating the ADC in a different buffer or with stabilizing excipients.[15]
Issue 2: Inconsistent or Fluctuating Results in Linker Cleavage Assays
Possible Causes:
-
Variability in enzyme activity (Cathepsin B, Ces1c, Neutrophil Elastase).
-
Inconsistent sample handling and preparation.
-
Issues with the analytical method (e.g., LC-MS).[17][18][19][20]
Troubleshooting Steps:
-
Standardize Enzyme Activity: Ensure that the specific activity of the enzyme lot is consistent between experiments. Always include a positive control with a known substrate to verify enzyme activity.
-
Optimize Sample Preparation: Develop a standardized and robust sample preparation workflow. For plasma stability assays, this includes consistent methods for ADC incubation, quenching of the reaction, and extraction of the analyte.[12]
-
Method Validation: Thoroughly validate the LC-MS or other analytical method for linearity, precision, and accuracy. Use an internal standard to account for variations in sample processing and instrument response.
-
Monitor ADC Integrity: At each time point, analyze an aliquot of the sample by SEC to check for aggregation or fragmentation of the ADC.
Quantitative Data
Table 1: Comparative Stability of Val-Cit and Modified Val-Cit Linkers
| Linker Type | Condition | Half-life (t½) | Reference |
| Val-Cit ADC | Human Plasma (in vitro) | Stable for 28 days | [1][2] |
| Val-Cit ADC | Mouse Plasma (in vitro) | ~2 days | [9] |
| EVCit ADC | Mouse Plasma (in vitro) | ~12 days | [9] |
| Val-Cit ADC | Cathepsin B (in vitro) | 4.6 hours | [1] |
| EVCit ADC | Cathepsin B (in vitro) | 2.8 hours | [1] |
Note: Half-life values can vary depending on the specific ADC construct, conjugation site, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC of interest
-
Human, Cynomolgus monkey, rat, or mouse plasma (sodium heparin or K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS system with a suitable column for protein analysis (e.g., C4 or diphenyl column)
Procedure:
-
Spike the ADC into plasma at a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately freeze the aliquots on dry ice and store at -80°C until analysis.
-
For analysis, thaw the samples and add immunoaffinity beads to capture the ADC.
-
Wash the beads with wash buffer to remove plasma proteins.
-
Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.
-
Analyze the eluate by LC-MS to determine the average DAR.
-
Plot the average DAR as a function of time to determine the stability of the ADC.
Protocol 2: Fluorometric Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.
Materials:
-
ADC with a Val-Cit linker
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) as a positive control
-
Cathepsin B inhibitor (e.g., CA-074) as a negative control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the ADC in Cathepsin B assay buffer.
-
In a 96-well plate, add the ADC solution to the test wells.
-
Add the fluorogenic substrate to the positive control wells and the ADC solution plus inhibitor to the negative control wells.
-
Initiate the reaction by adding a pre-determined amount of active Cathepsin B to all wells.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~360/460 nm for AMC). The rate of increase in fluorescence is proportional to the rate of cleavage.
-
The cleavage of the ADC can be quantified by LC-MS analysis of the reaction mixture at different time points to measure the appearance of the cleaved payload.
Visualizations
Caption: Intended vs. Off-Target Cleavage of Val-Cit Linkers.
Caption: Experimental Workflow for Plasma Stability Assay.
Caption: Troubleshooting Logic for Premature Payload Release.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment [frontiersin.org]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. adcreview.com [adcreview.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Therapeutic Index of Val-Cit Containing ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) containing antibody-drug conjugates (ADCs). The aim is to address common challenges encountered during experimentation and offer strategies to improve the therapeutic index of these complex biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Val-Cit linkers in ADCs?
The Val-Cit linker is a dipeptide-based, enzymatically cleavable linker. Its mechanism relies on the specific recognition and cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][2] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, Cathepsin B cleaves the amide bond between the citrulline and the self-immolative para-aminobenzyl carbamate (PABC) spacer.[] This initiates a cascade that leads to the release of the cytotoxic payload within the cancer cell, inducing cell death.[] The stability of the linker in systemic circulation is crucial to minimize off-target toxicity.[][3]
Q2: What are the common reasons for a low therapeutic index with Val-Cit containing ADCs?
A low therapeutic index for Val-Cit ADCs is often attributed to several factors:
-
Premature Payload Release: The Val-Cit linker can be susceptible to premature cleavage in circulation by enzymes other than the target lysosomal proteases.[4][5] In preclinical mouse models, carboxylesterase Ces1c can cleave the linker, while in humans, neutrophil elastase (NE) has been implicated in off-target payload release, potentially leading to toxicities like neutropenia.[4][5][6]
-
Hydrophobicity and Aggregation: The Val-Cit-PABC linker-payload system is often hydrophobic.[4][7] This can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DAR).[7] Aggregated ADCs can have altered pharmacokinetic properties and may be cleared more rapidly from circulation or induce immunogenic responses.
-
Off-Target Uptake: ADCs can be taken up by healthy cells through non-specific mechanisms, leading to toxicity in tissues that do not express the target antigen.[8][9][10] This can be exacerbated by premature drug release.[8][9]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues.[9] This can lead to ADC binding and subsequent toxicity in these tissues, even with a stable linker.
Troubleshooting Guides
Issue 1: High Off-Target Toxicity and Poor Tolerability in Preclinical/Clinical Studies
Possible Cause: Premature cleavage of the Val-Cit linker in circulation.
Troubleshooting Strategies:
-
Linker Modification for Enhanced Stability:
-
Incorporate a Glutamic Acid Residue: Modifying the linker to an EVCit (Glutamic acid-Valine-Citrulline) or EEVCit (Glu-Glu-Val-Cit) sequence has been shown to significantly increase stability in mouse plasma by conferring resistance to Ces1c.[4][11][12] These modified linkers also show increased resistance to human neutrophil elastase.[4][5]
-
Utilize "Exolinkers": This innovative approach repositions the cleavable peptide linker to the exterior of the PABC moiety.[13][14] This conformation can shield the payload, improve hydrophilicity, and enhance resistance to enzymatic cleavage.[5][13]
-
Alternative Dipeptides: Consider replacing Val-Cit with alternative dipeptides like Val-Ala, which has demonstrated improved hydrophilicity and stability.[3]
-
-
Plasma Stability Assessment:
-
Experimental Protocol: Incubate the ADC in plasma (mouse, rat, human) at 37°C for various time points. Analyze the samples using techniques like ELISA, HPLC, or LC-MS to quantify the amount of intact ADC and released payload over time.
Caption: Workflow for assessing ADC plasma stability.
-
Issue 2: ADC Aggregation and Poor Pharmacokinetics
Possible Cause: High hydrophobicity of the linker-payload combination, especially at high DAR values.
Troubleshooting Strategies:
-
Hydrophilic Linker Modifications:
-
As mentioned previously, incorporating hydrophilic amino acids like glutamic acid (EVCit, EEVCit) can improve the overall hydrophilicity of the ADC.[4][11]
-
The "exolinker" design also contributes to improved hydrophilicity by shielding the hydrophobic payload.[5][13]
-
Incorporate hydrophilic polymers like polyethylene glycol (PEG) into the linker design.[7]
-
-
Optimize Drug-to-Antibody Ratio (DAR):
-
A lower DAR (e.g., 2 or 4) generally results in a more homogeneous and less aggregation-prone ADC. While a higher DAR can increase potency, it often comes at the cost of increased hydrophobicity and aggregation.[7] A careful balance must be struck and empirically determined.
-
-
Characterization of Aggregation:
-
Experimental Protocol: Use size exclusion chromatography (SEC) to separate and quantify monomeric ADC from aggregates. Dynamic light scattering (DLS) can also be used to measure the size distribution of particles in the ADC formulation.
Caption: Methods for ADC aggregation analysis.
-
Data Summary Tables
Table 1: Comparison of Val-Cit and Modified Linker Stability
| Linker Type | Key Modification | Resistance to Ces1c (Mouse) | Resistance to Neutrophil Elastase (Human) | Hydrophilicity | Reference |
| Val-Cit | Standard dipeptide | Low | Low | Low | [4][11] |
| EVCit | Addition of Glutamic Acid | High | High | Increased | [4][11][12] |
| EEVCit | Addition of two Glutamic Acids | High | High | High | [4] |
| Exolinker | Repositioned peptide linker | High | High | High | [5][13] |
| Val-Ala | Alanine replaces Citrulline | Moderate | Not extensively reported | Increased | [3] |
Table 2: Troubleshooting Summary for Low Therapeutic Index
| Symptom | Potential Cause | Recommended Action | Analytical Method |
| High off-target toxicity, neutropenia | Premature linker cleavage | Modify linker (e.g., EVCit, exolinker) | Plasma stability assays (HPLC, LC-MS) |
| Poor PK profile, rapid clearance | ADC aggregation | Reduce DAR, use hydrophilic linkers | Size Exclusion Chromatography (SEC), DLS |
| Lack of efficacy at tolerated doses | Low payload delivery, linker instability | Optimize linker stability and DAR | In vitro cytotoxicity assays, in vivo efficacy studies |
Signaling and Cleavage Pathway
The following diagram illustrates the intracellular processing of a Val-Cit containing ADC leading to payload release.
Caption: Intracellular pathway of ADC activation.
References
- 2. researchgate.net [researchgate.net]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adcreview.com [adcreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Exolinkers: A New Strategy to Overcome Val-Cit Linker Drawbacks - www.pharmasources.com [pharmasources.com]
- 8. adcreview.com [adcreview.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemexpress.com [chemexpress.com]
- 14. Exolinkers: A New Strategy to Overcome Val-Cit Linker Drawbacks - www.pharmasources.com [pharmasources.com]
Exolinker Technical Support Center: A Guide for Researchers
Welcome to the technical support center for exolinker technology. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving exolinkers as an alternative to traditional Val-Cit linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are exolinkers and how do they differ from traditional Val-Cit linkers?
Exolinkers represent a novel approach in ADC linker technology.[1][2][3] They are designed to overcome some of the inherent limitations of the widely used valine-citrulline (Val-Cit) linkers.[2][4][5] The key structural difference lies in the repositioning of the cleavable peptide sequence (like Glu-Val-Cit) to the "exo" position of the p-aminobenzyl carbamate (PABC) moiety.[1][2][4] This unique arrangement enhances the hydrophilicity and stability of the ADC.[1][6]
Q2: What are the main advantages of using exolinkers over Val-Cit linkers?
Exolinkers offer several significant advantages:
-
Enhanced Stability: They exhibit superior plasma stability and are resistant to premature cleavage by enzymes like carboxylesterases (CES1C) and neutrophil elastase (NE), which can be a problem with Val-Cit linkers.[1][2][7][8] This increased stability can lead to a better safety profile and reduced off-target toxicity.[1][5][7]
-
Improved Hydrophilicity: The design of exolinkers, often incorporating hydrophilic residues like glutamic acid, masks the hydrophobicity of the payload.[1][2][6][7] This reduces the tendency for aggregation, even at high drug-to-antibody ratios (DARs).[1][2][5]
-
Higher Drug-to-Antibody Ratios (DARs): The enhanced hydrophilicity allows for the successful conjugation of more payload molecules to a single antibody, with studies showing the potential for DARs greater than 8, compared to the typical DAR of 3-4 for Val-Cit ADCs.[9]
-
Broader Therapeutic Window: The combination of increased stability and the potential for higher DARs can lead to improved therapeutic potency and a wider therapeutic window for exolinker-based ADCs.[1]
Q3: How does the cleavage mechanism of exolinkers work?
Similar to Val-Cit linkers, exolinkers are designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[4][7][9] This ensures that the cytotoxic payload is released specifically at the target tumor site.[7] However, their resistance to other enzymes found in circulation prevents premature payload release.[1][7]
Troubleshooting Guide
Issue 1: ADC Aggregation During or After Conjugation
-
Possible Cause: Hydrophobicity of the linker-payload. Traditional Val-Cit linkers can contribute to aggregation, especially at higher DARs.[2][5][6]
-
Troubleshooting Tip: Consider using an exolinker. Their inherent hydrophilicity helps to mitigate aggregation issues, even with hydrophobic payloads and at high DARs.[1][2][5] Preclinical data show that exolinker-based ADCs exhibit reduced aggregation compared to those with Val-Cit linkers.[1][5]
Issue 2: Premature Payload Release in Plasma Stability Assays
-
Possible Cause: The ADC linker may be susceptible to cleavage by plasma enzymes. Val-Cit linkers are known to be cleaved by carboxylesterase Ces1c in mouse plasma and human neutrophil elastase.[6][10][11]
-
Troubleshooting Tip: Employ an exolinker-based ADC. Studies have demonstrated that exolinkers are resistant to cleavage by these enzymes, showing minimal payload release in plasma over extended periods.[1][5][7]
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) and Heterogeneity
-
Possible Cause: The conjugation method may lack site-specificity.
-
Troubleshooting Tip: Combine exolinker technology with a site-specific conjugation platform like the AJICAP platform.[1] This combination allows for precise control over the DAR, leading to a more homogeneous ADC product with improved pharmacokinetic properties.[1][12]
Issue 4: Off-Target Toxicity Observed in Preclinical Models
-
Possible Cause: Premature release of the cytotoxic payload in circulation due to linker instability can lead to off-target toxicity.[1][13]
-
Troubleshooting Tip: The enhanced stability of exolinkers in plasma minimizes premature payload release, which can translate to a more favorable safety profile and reduced off-target effects in vivo.[1][5][7]
Quantitative Data Summary
The following tables summarize the comparative performance of exolinkers and traditional Val-Cit linkers based on preclinical studies.
Table 1: Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Typical DAR | High DAR Achieved | Aggregation at High DAR |
| Val-Cit | 3-4[6][9] | Limited by hydrophobicity[6] | Prone to aggregation[2][5] |
| Exolinker | >4 | >8[9] | Significantly reduced aggregation[1][5] |
Table 2: Plasma Stability and Enzymatic Cleavage
| Linker Type | Stability in Mouse Plasma (vs. Ces1c) | Stability vs. Neutrophil Elastase (NE) | Premature Payload Release |
| Val-Cit | Unstable[10][14] | Susceptible to cleavage[6][11] | Can be significant[2][5] |
| Exolinker | Stable[5][7] | Resistant to cleavage[1][7][8] | Minimal[1][2][3] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay to Assess Off-Target Toxicity
This protocol is designed to evaluate the potential for off-target cytotoxicity due to premature linker cleavage by neutrophil elastase (NE).
-
Cell Culture: Culture HER2-low or HER2-negative cells (e.g., MCF-7) in appropriate media.[1]
-
ADC Preparation: Prepare solutions of your exolinker-ADC and a Val-Cit-ADC control at various concentrations.
-
NE Treatment: Pre-treat a set of ADC samples with human neutrophil elastase in a reaction buffer.[1] A control set of ADCs should be incubated in the reaction buffer without NE.
-
Cell Treatment: Add the NE-treated and untreated ADCs to the cultured cells. Include a payload-only control.
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxic effects (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: Compare the viability of cells treated with NE-treated ADCs to those treated with untreated ADCs. Increased cytotoxicity in the NE-treated Val-Cit-ADC group would suggest off-target toxicity due to premature payload release.[1]
Protocol 2: Pharmacokinetic (PK) Study in Rats to Evaluate In Vivo Stability
This protocol assesses the in vivo stability of the ADC by measuring the change in DAR over time.
-
Animal Model: Use a relevant rodent model, such as rats.[1]
-
ADC Administration: Administer a single dose of the exolinker-ADC and a Val-Cit-ADC control to the animals.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 7, 14, and 21 days).[1]
-
Sample Processing: Process the blood samples to isolate the plasma.
-
DAR Analysis: Determine the DAR of the ADCs in the plasma samples using an appropriate analytical method, such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Data Analysis: Plot the average DAR over time for each ADC group. A minimal reduction in DAR for the exolinker-ADC group compared to the Val-Cit-ADC group indicates superior in vivo stability.[1]
Visualizations
Caption: Comparative experimental workflows for evaluating exolinker and Val-Cit ADCs.
Caption: Key differences between Val-Cit linkers and exolinkers.
References
- 1. adcreview.com [adcreview.com]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Exolinkers: A New Strategy to Overcome Val-Cit Linker Drawbacks - www.pharmasources.com [pharmasources.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exolinkers: A New Strategy to Overcome Val-Cit Linker Drawbacks - www.pharmasources.com [pharmasources.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Cleavable Linkers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the off-target toxicity of cleavable linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This section addresses specific issues that may arise during the development and testing of ADCs with cleavable linkers.
Issue 1: High background toxicity or narrow therapeutic window observed in vivo.
If your ADC demonstrates significant toxicity in animal models at doses below the therapeutic threshold, it may be due to premature linker cleavage and payload release in circulation.
-
Possible Cause 1: Linker Instability in Plasma. The linker may be susceptible to cleavage by plasma enzymes or hydrolysis at physiological pH.
-
Troubleshooting Step 1: Assess Plasma Stability. Conduct an in vitro plasma stability assay to quantify the rate of payload release over time.
-
Troubleshooting Step 2: Modify Linker Chemistry.
-
For dipeptide linkers (e.g., Val-Cit), consider flanking the cleavage site with stabilizing motifs or substituting amino acids to reduce susceptibility to plasma proteases.
-
For pH-sensitive linkers, adjust the hydrazone or oxime chemistry to decrease the rate of hydrolysis at pH 7.4.
-
Issue 2: Discrepancy between in vitro and in vivo efficacy and toxicity.
Your ADC may show high potency and specificity in cell culture but fail to perform as expected in vivo, exhibiting either reduced efficacy or increased off-target toxicity.
-
Possible Cause 1: Inefficient or Non-Specific Cleavage. The tumor microenvironment may lack sufficient concentrations of the necessary enzymes (e.g., cathepsins, matrix metalloproteinases) for linker cleavage, or the linker may be cleaved in non-target tissues.
-
Troubleshooting Step 1: Profile the Target Microenvironment. Analyze the expression levels of target enzymes in both tumor and healthy tissues.
-
Troubleshooting Step 2: Optimize the Cleavage Site. Design linkers that are selectively cleaved by enzymes highly overexpressed in the tumor microenvironment compared to normal tissues.
-
Possible Cause 2: "Bystander Effect" Mismanagement. The released payload may be too membrane-permeable, leading to leakage from target cells and toxicity to neighboring healthy cells.
-
Troubleshooting Step 1: Evaluate Payload Permeability. Assess the physicochemical properties of the payload, such as its lipophilicity and charge.
-
Troubleshooting Step 2: Modify the Payload or Linker. Consider using a less permeable payload or a linker that releases a charged metabolite, which remains trapped within the target cell.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for cleavable linkers?
Off-target toxicity from cleavable linkers primarily arises from three sources:
-
Premature Cleavage in Circulation: The linker is cleaved in the bloodstream before the ADC reaches the target cell, releasing the cytotoxic payload systemically. This can be caused by plasma enzymes or the inherent chemical instability of the linker at physiological pH.
-
Non-Specific Cleavage in Healthy Tissues: The ADC is taken up by non-target cells (e.g., via Fc-mediated uptake in the liver or kidneys), where the linker is cleaved, leading to localized toxicity.
-
Instability of the Linker-Payload Conjugate: The bond between the linker and the payload may be labile, leading to gradual, non-targeted release of the drug over time.
Q2: How do I choose the most appropriate cleavable linker for my target?
The choice of linker depends on the biological characteristics of the target and the tumor microenvironment.
-
Enzyme-Cleavable Linkers (e.g., Val-Cit-PABC): Best suited for targets that are efficiently internalized into lysosomes, where enzymes like Cathepsin B are highly active.
-
pH-Sensitive Linkers (e.g., Hydrazones): Ideal for targets in acidic tumor microenvironments or for ADCs that are rapidly internalized into acidic endosomes and lysosomes.
-
Redox-Sensitive Linkers (e.g., Disulfide Bonds): Useful for targeting the intracellular environment, which has a higher concentration of reducing agents like glutathione compared to the extracellular space.
Q3: What role does the Drug-to-Antibody Ratio (DAR) play in off-target toxicity?
A higher DAR can increase the potency of an ADC, but it can also lead to greater off-target toxicity. High DAR values can increase the ADC's hydrophobicity, leading to faster clearance from circulation and increased uptake by non-target tissues like the liver. It is crucial to optimize the DAR to balance efficacy and toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and activity of different cleavable linkers.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Example | Half-Life in Human Plasma (hours) | Primary Cleavage Mechanism |
| Dipeptide | Val-Cit-PABC | > 150 | Enzymatic (Cathepsin B) |
| Hydrazone | 24 - 72 | pH-sensitive (Hydrolysis) | |
| Disulfide | 12 - 48 | Redox (Glutathione) |
Table 2: pH-Dependent Cleavage of Hydrazone Linkers
| pH | Average Cleavage Half-Life (hours) | Environment |
| 5.5 | 4 - 8 | Endosome/Lysosome |
| 7.4 | 48 - 96 | Blood/Physiological |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation: Dilute the ADC to a final concentration of 10-50 µg/mL in fresh human plasma.
-
Incubation: Incubate the mixture at 37°C in a humidified incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Sample Processing: Immediately precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of the released payload using LC-MS/MS.
-
Quantification: Calculate the percentage of released drug at each time point relative to a control sample where the ADC is fully hydrolyzed. Plot the percentage of intact ADC over time to determine the half-life.
Protocol 2: Lysosomal Cleavage Assay
-
Lysate Preparation: Prepare a lysosomal fraction from a relevant cell line or tissue.
-
Assay Buffer: Prepare a lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing a reducing agent like DTT for cathepsin activity).
-
Reaction: Add the ADC to the lysosomal lysate in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect samples at different time points.
-
Analysis: Analyze the samples for the released payload via LC-MS or a fluorescence-based assay if a fluorogenic substrate is used.
Visualizations
Caption: Troubleshooting workflow for high in vivo toxicity.
Caption: Mechanism of a Cathepsin-B cleavable ADC.
Caption: Decision tree for cleavable linker selection.
Validation & Comparative
A Comparative Guide to BCN-PEG1-Val-Cit-PABC-OH and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this innovation. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, efficacy, and toxicity profile. This guide provides a detailed comparison of a widely used cleavable linker, BCN-PEG1-Val-Cit-PABC-OH, and non-cleavable linkers, supported by experimental data and methodologies to aid in the rational design of next-generation ADCs.
Introduction to ADC Linker Technology
The linker in an ADC is not merely a passive connector but an active determinant of its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicities, while efficiently releasing the cytotoxic payload upon internalization into the target cancer cell.[1][2] The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, each offering distinct advantages and disadvantages.
This compound is a cleavable linker system that has gained prominence in ADC development.[3] It comprises several key functional units:
-
Bicyclononyne (BCN): A strained alkyne that enables copper-free "click chemistry" for highly efficient and specific conjugation to an azide-modified antibody.[4][5]
-
Polyethylene glycol (PEG1): A short PEG spacer that enhances hydrophilicity and can reduce steric hindrance.[4][5]
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[6][]
-
p-aminobenzyl alcohol (PABC): A self-immolative spacer that, following Val-Cit cleavage, spontaneously releases the attached drug in its unmodified, active form.[]
Non-cleavable linkers , in contrast, do not possess a specific chemical or enzymatic cleavage site.[8][9] Drug release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][8] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.[8] Common examples of non-cleavable linkers include those based on maleimidocaproyl (MC) or succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[1]
Mechanism of Action and Drug Release
The fundamental difference between these two linker types lies in their mechanism of payload release, which has profound implications for their biological activity.
This compound: Enzymatic Cleavage
The drug release from a Val-Cit-PABC linker is a multi-step, enzyme-dependent process that occurs within the target cancer cell.
Non-Cleavable Linkers: Antibody Degradation
For non-cleavable linkers, the entire ADC must be degraded to liberate the drug-linker-amino acid complex.
Comparative Performance Data
The choice of linker significantly impacts key performance parameters of an ADC, including plasma stability, cytotoxicity, bystander effect, and in vivo efficacy.
Plasma Stability
Plasma stability is a critical attribute of an ADC, as premature release of the cytotoxic payload can lead to systemic toxicity. Non-cleavable linkers generally exhibit higher plasma stability due to their reliance on complete antibody degradation for drug release.[2][10] Val-Cit linkers, while generally stable in human plasma, can be susceptible to cleavage by certain esterases in rodent plasma, which can complicate preclinical evaluation.[11][12]
Table 1: Comparative Plasma Stability
| Linker Type | General Stability in Human Plasma | Key Considerations |
| This compound | High | Susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, which can lead to premature drug release in preclinical mouse models.[11][12] |
| Non-cleavable (e.g., SMCC) | Very High | The thioether bond is highly stable, leading to minimal premature drug release in circulation.[10] |
In Vitro Cytotoxicity
The cytotoxic potential of an ADC is typically assessed by determining its half-maximal inhibitory concentration (IC50) against cancer cell lines.
Table 2: Representative In Vitro Cytotoxicity Data
| ADC Component | Cell Line | IC50 (nM) | Reference |
| H32-VCMMAE (Cleavable) | N87 | 0.5 - 0.8 | [13] |
| H32-DM1 (SMCC, Non-cleavable) | N87 | 0.6 - 0.9 | [13] |
| SMCC-DM1 (Linker-drug only) | HCC1954 | 17.2 | [14] |
| SMCC-DM1 (Linker-drug only) | MDA-MB-468 | 49.9 | [14] |
Note: Data presented are from different studies and for general comparison. Direct head-to-head comparisons are payload and antibody-dependent.
The Bystander Effect
A key differentiator between cleavable and non-cleavable linkers is their ability to induce a "bystander effect." This occurs when the released payload is membrane-permeable and can diffuse out of the target cell to kill neighboring antigen-negative tumor cells.[6] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
-
This compound: When conjugated to a membrane-permeable payload like MMAE, this linker can elicit a potent bystander effect.[15]
-
Non-cleavable Linkers: The released drug-linker-amino acid metabolite is typically charged and membrane-impermeable, thus significantly limiting or abrogating the bystander effect.[8][16]
In Vivo Efficacy
The culmination of an ADC's properties is reflected in its in vivo anti-tumor activity. While direct comparative efficacy data for this compound versus a non-cleavable linker is payload and model-dependent, general trends can be observed. Cleavable linkers may show superior efficacy in heterogeneous tumor models due to the bystander effect.[15] Conversely, the higher stability of non-cleavable linkers may lead to a better therapeutic window in some contexts.[2]
Toxicity Profile
A meta-analysis of clinical trial data for commercially available ADCs revealed that those with cleavable linkers were associated with a significantly higher incidence of grade ≥3 adverse events compared to ADCs with non-cleavable linkers (47% vs. 34%).[17][18] Specifically, grade ≥3 neutropenia and anemia were more common with cleavable linkers.[17] This is likely attributable to the premature systemic release of the free payload.[17]
Experimental Protocols
This compound Conjugation Protocol (General)
This protocol outlines the general steps for conjugating an azide-modified antibody with a BCN-containing linker-drug.
-
Antibody Modification: Introduce an azide group onto the antibody. This can be achieved through various methods, including the use of azide-NHS esters to modify lysine residues or through enzymatic and site-specific modification techniques.
-
Linker-Payload Preparation: Dissolve the BCN-PEG1-Val-Cit-PABC-Payload in an appropriate solvent, such as DMSO.
-
Conjugation Reaction: Mix the azide-modified antibody with the BCN-linker-payload in a suitable buffer (e.g., PBS, pH 7.4). The reaction is typically performed at room temperature or 4°C for several hours to overnight.
-
Purification: Remove unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. Confirm the purity and integrity of the ADC.
In Vitro Cytotoxicity Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for the ADC to internalize and the payload to exert its cytotoxic effect (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of an ADC.
-
Model System: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-binding control ADC, cleavable linker ADC, non-cleavable linker ADC).
-
Dosing: Administer the ADCs intravenously at specified doses and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is typically tumor growth inhibition (TGI).
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion
The choice between a this compound cleavable linker and a non-cleavable linker is a critical decision in ADC design, with each offering a distinct set of advantages and disadvantages.
-
This compound offers the potential for a potent bystander effect, which can be crucial for treating heterogeneous tumors. However, this comes with a potential for higher systemic toxicity due to the possibility of premature payload release.
-
Non-cleavable linkers provide superior plasma stability and a more favorable toxicity profile.[17][18] The absence of a bystander effect may limit their efficacy in certain tumor settings but can be advantageous in targeting hematological malignancies or when the payload is extremely potent.
Ultimately, the optimal linker choice is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, the properties of the cytotoxic payload, and the desired therapeutic window. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to inform the development of safer and more effective antibody-drug conjugates.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. books.rsc.org [books.rsc.org]
- 9. biotechinformers.com [biotechinformers.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. scispace.com [scispace.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. [PDF] Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 16. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of Val-Cit Linker Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by the bystander effect, where the cytotoxic payload released from a targeted cancer cell kills adjacent, antigen-negative cancer cells. The design of the linker connecting the antibody to the payload is a critical determinant of this phenomenon. This guide provides a comparative analysis of the bystander effect mediated by the widely used valine-citrulline (Val-Cit) linker and other prominent linker technologies, supported by experimental data and detailed protocols.
Mechanism of Action: The Val-Cit Linker and Bystander Killing
The Val-Cit linker is a dipeptide-based, enzymatically cleavable linker. Its mechanism relies on the high concentration of lysosomal proteases, particularly Cathepsin B, within cancer cells.
Mechanism of ADC action and bystander effect.
Upon binding to the target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. Inside the lysosome, Cathepsin B cleaves the Val-Cit linker, releasing the cytotoxic payload. For a significant bystander effect to occur, the released payload must be able to diffuse across the cell membrane of the target cell and enter neighboring cells. This is often facilitated by a self-immolative p-aminobenzylcarbamate (PABC) spacer, which ensures the release of the payload in its native, membrane-permeable form.
Comparative Analysis of ADC Linkers and Bystander Effect
The choice of linker and payload combination is crucial for achieving a potent bystander effect. While the Val-Cit linker is a popular choice for enabling this effect, its performance can be compared with other linker technologies.
| Linker Type | Cleavage Mechanism | Key Features | Bystander Effect Potential | Representative ADCs (Payload) |
| Val-Cit | Enzymatic (Cathepsin B) | Well-established, efficient intracellular cleavage.[] | High (with permeable payloads like MMAE) | Brentuximab vedotin (MMAE), Enfortumab vedotin (MMAE) |
| Val-Ala | Enzymatic (Cathepsin B) | Similar to Val-Cit, may offer improved hydrophilicity and stability in some cases.[2][] | High (with permeable payloads) | SYD985 (seco-DUBA) |
| Glucuronide | Enzymatic (β-glucuronidase) | Exploits the acidic tumor microenvironment where β-glucuronidase is active. | High | Sacituzumab govitecan (SN-38) |
| Disulfide | Reductive (Glutathione) | Cleaved by high intracellular glutathione concentrations in tumor cells. | Moderate to High | Maytansinoid-based ADCs |
| Non-cleavable | Proteolytic Degradation | Relies on the complete degradation of the antibody in the lysosome to release the payload-linker-amino acid adduct. | Low to None | Ado-trastuzumab emtansine (T-DM1) |
Key Observations:
-
Cleavable vs. Non-cleavable: Cleavable linkers, such as Val-Cit, are essential for a significant bystander effect.[4] Non-cleavable linkers release the payload with a charged amino acid residue attached, which severely limits its ability to cross cell membranes and kill neighboring cells.[5]
-
Payload Permeability: The bystander effect is highly dependent on the physicochemical properties of the payload. Small, hydrophobic, and uncharged payloads like monomethyl auristatin E (MMAE) readily diffuse across cell membranes, leading to a potent bystander effect. In contrast, charged or larger payloads, such as MMAF, are less membrane-permeable and exhibit a weaker bystander effect.
-
Linker Stability: While essential for payload release in the tumor, the linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity. Some studies have indicated that Val-Cit linkers can be susceptible to premature cleavage by extracellular proteases in preclinical mouse models, a challenge that has been addressed by developing more stable derivatives like glutamic acid-valine-citrulline (EVCit) linkers.
Quantitative Assessment of the Bystander Effect
The bystander effect can be quantified using various in vitro assays. The following table summarizes representative data from studies comparing ADCs with different linkers.
| ADC | Linker Type | Payload | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Bystander Killing Metric | Reference |
| Trastuzumab-vc-MMAE | Val-Cit | MMAE | SK-BR-3 (HER2+) | MDA-MB-468 (HER2-) | Significant killing of MDA-MB-468 in co-culture | [4] |
| DS-8201a (Trastuzumab deruxtecan) | Enzymatically Cleavable | DXd | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | Killed both cell lines in co-culture | |
| T-DM1 (Ado-trastuzumab emtansine) | Non-cleavable | DM1 | SK-BR-3 (HER2+) | MCF7 (HER2-) | No significant killing of MCF7 in co-culture | |
| Anti-EpCAM-CX | Triglycyl peptide | DM1 | Calu-3 | N/A | 5-fold lower dose for antitumor efficacy vs. SMCC ADC | |
| Trastuzumab-β-galactosidase-MMAE | β-galactosidase cleavable | MMAE | HER2+ cells | N/A | Lower IC50 (8.8 pmol/L) vs. Val-Cit ADC (14.3 pmol/L) | [2] |
Experimental Protocols for Assessing Bystander Effect
Two common in vitro methods for evaluating the bystander effect are the co-culture assay and the conditioned medium transfer assay.
Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.
Co-culture bystander effect assay workflow.
Methodology:
-
Cell Preparation:
-
Culture antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-468 for HER2) cell lines.
-
Label the antigen-negative cells with a fluorescent marker (e.g., GFP) for easy identification and quantification.
-
-
Co-culture Seeding:
-
Seed the antigen-positive and fluorescently labeled antigen-negative cells together in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant.
-
Include control wells with only antigen-negative cells.
-
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the wells with a serial dilution of the ADC. The concentration range should be chosen to be cytotoxic to the antigen-positive cells but have minimal effect on the antigen-negative cells in monoculture.
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours.
-
-
Analysis:
-
Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging.
-
A significant decrease in the viability of the antigen-negative cells in the co-culture wells compared to the monoculture control wells indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the target cells into the surrounding medium.
References
A Comparative Guide to ADC Linker Stability: Featuring the BCN-PEG1-Val-Cit-PABC-OH Linker System
For researchers, scientists, and drug development professionals at the forefront of creating next-generation antibody-drug conjugates (ADCs), ensuring the stability of the linker in plasma is paramount. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. This guide provides a comparative analysis of the plasma stability of the widely used BCN-PEG1-Val-Cit-PABC-OH linker and other common ADC linker technologies, supported by experimental data and detailed protocols.
The this compound linker is a cleavable linker system designed for ADCs. It incorporates a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, a single polyethylene glycol (PEG1) spacer to potentially enhance solubility, and the well-established Valine-Citrulline (Val-Cit) dipeptide cleavable by Cathepsin B, which is highly expressed in the lysosomal compartment of tumor cells. The p-aminobenzyl carbamate (PABC) acts as a self-immolative spacer, ensuring the efficient release of the unmodified payload.
Comparative Plasma Stability of ADC Linkers
The stability of an ADC linker in plasma is a critical determinant of its success. The ideal linker remains intact in circulation to minimize systemic toxicity and maximize the delivery of the cytotoxic payload to the target tumor cells. The following table summarizes the plasma stability of various ADC linker technologies. While specific quantitative data for this compound is not extensively published, the data for Val-Cit-PABC based linkers provide a strong surrogate for its expected performance.
| Linker Type | Cleavage Mechanism | Key Features | Plasma Stability Performance |
| Val-Cit-PABC | Protease (Cathepsin B) | Widely used, well-characterized. Cleaved in the lysosome.[][2] | Generally stable in human plasma. However, instability has been observed in mouse plasma due to the activity of carboxylesterase 1C.[3][4] Modifications to the linker can enhance stability in mouse plasma.[4] |
| Val-Ala | Protease (Cathepsin B) | Alternative dipeptide linker. | Can exhibit better hydrophilicity and stability compared to Val-Cit, with less aggregation at high drug-to-antibody ratios (DARs).[5] |
| Sulfatase-Cleavable | Sulfatase | Exploits overexpressed sulfatases in the tumor microenvironment. | Demonstrates high plasma stability, with conjugates remaining stable for over 7 days in mouse plasma, in contrast to Val-Cit and Val-Ala linkers which showed hydrolysis within 1 hour in one study.[5] |
| Hydrazone | pH-sensitive (Acidic) | Cleaved in the acidic environment of endosomes and lysosomes.[2] | Prone to premature drug release in circulation due to limited stability, which has restricted their application.[6][7] |
| Disulfide | Reduction | Cleaved by high concentrations of glutathione in the cytoplasm.[8] | Stability can be modulated by steric hindrance around the disulfide bond. However, early disulfide linkers showed significant off-target release.[6] |
| Non-cleavable (e.g., SMCC) | Proteasomal Degradation | The entire antibody-linker-drug conjugate is degraded in the lysosome. | Generally very stable in the bloodstream, leading to lower off-target toxicity.[] |
| Fe(II)-Reactive (TRX) | Fenton Reaction | Cleaved by ferrous iron, which can be present at higher concentrations in the tumor microenvironment. | Showed activity similar to classic Val-Cit linker-containing ADCs in vitro.[5] |
| Tetrapeptide (e.g., Gly-Gly-Phe-Gly) | Protease | Used in plasma-stable ADCs like Enhertu.[7][] | Can achieve high DARs while maintaining good pharmacokinetic profiles.[7] |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the in vitro plasma stability of an ADC, such as one constructed with the this compound linker.
Objective: To determine the stability of the ADC and quantify the release of the free payload in plasma from different species over time.
Materials:
-
Antibody-Drug Conjugate (ADC) sample
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey) stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample tubes
-
LC-MS system for payload quantification
-
ELISA plates and reagents for total and conjugated antibody quantification
Procedure:
-
Thawing and Preparation: Thaw the plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC into the plasma at a final concentration of 1 µg/mL.[4] Incubate the mixture at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, 144 hours).[10] Immediately store the aliquots at -80°C until analysis.
-
Sample Processing for Payload Analysis (LC-MS):
-
Sample Processing for Antibody Analysis (ELISA):
-
Prepare serial dilutions of the plasma samples.
-
Use a sandwich ELISA to quantify the total antibody and the antibody-conjugated drug. This can help determine the degree of drug loss over time.[6]
-
-
Data Analysis:
-
For LC-MS data, create a standard curve for the free payload to quantify its concentration in the plasma samples at each time point.
-
For ELISA data, calculate the concentration of total antibody and conjugated antibody at each time point.
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.
-
Experimental Workflow
Caption: Workflow for an in vitro plasma stability assay of an ADC.
Mechanism of Action: Val-Cit-PABC Linker Cleavage
The this compound linker exemplifies a sophisticated drug delivery system. The stability of the Val-Cit dipeptide in the bloodstream is crucial, as its premature cleavage would lead to the systemic release of the cytotoxic drug.
Caption: Mechanism of drug release from a Val-Cit-PABC linker-based ADC.
References
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 8. njbio.com [njbio.com]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Val-Cit and Val-Ala Dipeptide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the most utilized cleavable linkers are those based on dipeptides, designed to be selectively cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells. This guide provides a detailed comparison of two prominent dipeptide linkers: Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).
The Val-Cit linker is currently the most common cleavable linker used in clinically approved ADCs, lauded for its high stability in systemic circulation and efficient cleavage within the target cell.[1][2] The Val-Ala linker has emerged as a viable alternative, offering distinct advantages in specific contexts, particularly for ADCs with highly hydrophobic payloads.[1][2] This guide will delve into the performance characteristics of each linker, supported by experimental data, to aid researchers in making informed decisions for their ADC design.
Performance Characteristics: A Quantitative Comparison
The following table summarizes the key performance indicators of Val-Cit and Val-Ala linkers based on available experimental data.
| Performance Metric | Val-Cit Linker | Val-Ala Linker | Key Considerations |
| Plasma Stability | High stability in human plasma (projected half-life of ~230 days for a Phe-Lys analogue); however, it can be unstable in mouse plasma due to cleavage by carboxylesterase Ces1c.[3] | High stability in human plasma. | Mouse plasma stability can be a critical factor in preclinical assessments. The choice of animal model is important when evaluating ADCs with these linkers. |
| Cathepsin B Cleavage Rate | Efficiently cleaved by Cathepsin B.[4] In one study, the half-life of doxorubicin release was 240 minutes. | Cleaved by Cathepsin B, but at approximately half the rate of the Val-Cit linker in an isolated enzyme assay.[5] | While the in vitro cleavage rate by isolated Cathepsin B is slower for Val-Ala, the in vivo relevance may be influenced by other lysosomal proteases and the overall ADC processing time. |
| Hydrophobicity | More hydrophobic. | Less hydrophobic.[1] | Lower hydrophobicity of Val-Ala is advantageous for highly lipophilic payloads, reducing the risk of aggregation.[1] |
| Aggregation at High DAR | Prone to aggregation at high drug-to-antibody ratios (DAR), which can negatively impact manufacturing and pharmacokinetics.[1] For an ADC with a DAR of ~7, aggregation increased to 1.80%.[2] | Less prone to aggregation, allowing for the generation of ADCs with higher DAR (up to 7.4) with limited aggregation (<10%).[1][2] | For potent payloads where a high DAR is desirable, Val-Ala may offer a significant manufacturing and stability advantage. |
| In Vitro Cytotoxicity (IC50) | Potent cytotoxicity across various cell lines. For an anti-HER2 ADC with an MMAE payload, the IC50 was 14.3 pmol/L.[2] | Generally exhibits similar in vitro cytotoxicity to Val-Cit counterparts.[1][] For an anti-HER2 ADC with an MMAE payload, the IC50 was 92 pmol/L in one study.[2] | In vitro potency can be influenced by multiple factors including the antibody, payload, and target cell line, not just the linker. |
Mechanism of Action: Intracellular Cleavage and Payload Release
Both Val-Cit and Val-Ala linkers are designed to be stable in the bloodstream and release their cytotoxic payload upon internalization into target cancer cells. The primary mechanism of cleavage is through the action of lysosomal proteases, most notably Cathepsin B.
Caption: Intracellular processing of an ADC with a cleavable dipeptide linker.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the premature release of the payload in plasma from different species.
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, rat, cynomolgus monkey) at 37°C. A control sample in a formulation buffer should be run in parallel.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Preparation: At each time point, quench the reaction by freezing the samples at -80°C. For analysis, thaw the samples and precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Analysis by LC-MS/MS: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the presence of the released payload using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the amount of released payload at each time point and calculate the percentage of intact ADC remaining. The half-life of the ADC in plasma can be determined by fitting the data to a first-order decay model.
Cathepsin B Cleavage Assay
Objective: To determine the rate of linker cleavage by purified Cathepsin B.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10 µM) in a Cathepsin B assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 5 mM DTT).
-
Enzyme Addition: Initiate the reaction by adding purified human Cathepsin B (e.g., 1 µM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Stop the reaction by adding a protease inhibitor or by denaturing the enzyme with an organic solvent.
-
Analysis by HPLC or LC-MS: Analyze the samples to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial reaction velocity. The cleavage rate can be expressed as a half-life of the ADC under these conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC (e.g., from 0.01 pM to 100 nM). Include an untreated control and a control treated with a non-targeting ADC.
-
Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of ADCs with different linkers.
Caption: A typical experimental workflow for ADC evaluation.
Conclusion
Both Val-Cit and Val-Ala are highly effective dipeptide linkers for the development of ADCs. The choice between them is nuanced and depends on the specific properties of the payload and the desired characteristics of the final ADC.
-
Val-Cit remains the gold standard, backed by extensive clinical data, and is an excellent choice for many ADC applications due to its proven stability and efficient cleavage.
-
Val-Ala presents a compelling alternative, particularly when working with highly hydrophobic payloads that are prone to aggregation. Its lower hydrophobicity can lead to improved manufacturing feasibility and potentially better pharmacokinetic properties, especially for ADCs designed with a high DAR.
Ultimately, empirical testing of both linkers with the specific antibody and payload of interest is crucial to identify the optimal construct for a given therapeutic target. This guide provides a framework for that evaluation, empowering researchers to make data-driven decisions in the design of next-generation antibody-drug conjugates.
References
- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Bot Detection [iris-biotech.de]
The In Vivo Efficacy of BCN-PEG1-Val-Cit-PABC-OH: A Comparative Guide for Drug Development Professionals
For researchers and scientists at the forefront of antibody-drug conjugate (ADC) development, the choice of linker technology is paramount to achieving optimal therapeutic outcomes. This guide provides a comprehensive comparison of the BCN-PEG1-Val-Cit-PABC-OH linker system, examining its in vivo efficacy, mechanism of action, and standing against alternative technologies. Experimental data and detailed protocols are presented to support informed decision-making in ADC design.
The this compound linker is a sophisticated system designed for the precise delivery of cytotoxic payloads to target cancer cells. It comprises several key components: a Bicyclononyne (BCN) group for bioorthogonal "click chemistry" conjugation, a single polyethylene glycol (PEG1) spacer to enhance solubility, and a Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) moiety that is selectively cleaved by lysosomal enzymes.
Mechanism of Action: A Targeted Release
The efficacy of ADCs hinges on the stable linkage of the payload in circulation and its efficient release within the target cell. The Val-Cit-PABC component of this linker is engineered to be cleaved by Cathepsin B, a protease that is highly expressed in the lysosomal compartments of tumor cells.[1][2] Upon internalization of the ADC, the Val-Cit dipeptide is recognized and hydrolyzed by Cathepsin B, triggering a self-immolative cascade of the PABC spacer, which in turn liberates the active cytotoxic drug.[1][2]
Figure 1. Mechanism of action of a Val-Cit-PABC linked ADC.
In Vivo Efficacy: The Challenge of Species-Specific Stability
A critical consideration for the in vivo evaluation of Val-Cit-PABC based linkers is their inherent instability in mouse plasma.[3] This is due to the activity of the murine carboxylesterase 1c (Ces1c), which can prematurely cleave the linker, leading to off-target toxicity and reduced efficacy in preclinical mouse models.[3] This phenomenon is not observed in human plasma, making the direct translation of efficacy data from mouse to human challenging.
To address this, researchers have developed alternative linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide, which demonstrates increased stability in mouse plasma while retaining susceptibility to cathepsin-mediated cleavage within the tumor cell.
Comparative Performance of Linker Technologies
The BCN-PEG1 component of the linker system addresses the crucial aspect of antibody conjugation. The BCN group facilitates a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry" that allows for site-specific and stable conjugation.[4] This method offers advantages over traditional maleimide-based conjugation, which can be prone to retro-Michael reactions, leading to premature drug deconjugation.[5]
| Linker Technology | Conjugation Chemistry | Key Advantages | Key Disadvantages | In Vivo Performance Summary |
| This compound | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Site-specific conjugation, high stability of the BCN-azide bond, PEG spacer enhances solubility. | Val-Cit linker is unstable in mouse plasma. | Efficacy in mouse models can be underestimated due to premature cleavage. |
| Maleimide-Val-Cit-PABC | Thiol-Maleimide Michael Addition | Widely used and well-characterized. | Prone to retro-Michael reaction leading to deconjugation and off-target toxicity. | Can show good efficacy, but stability issues can lead to a narrow therapeutic window.[5] |
| Maleamic Methyl Ester-Val-Cit-PABC | Thiol-Maleamic Methyl Ester Addition | Increased stability compared to traditional maleimide linkers. | Newer technology, less long-term clinical data available. | In vivo studies have shown superior efficacy and safety compared to traditional maleimide-based ADCs. |
| Glu-Val-Cit-PABC | Various (e.g., Maleimide) | Stable in mouse plasma, allowing for more accurate preclinical efficacy assessment. | Tripeptide structure may have different cleavage kinetics compared to the dipeptide. | Demonstrates improved therapeutic activity in in vivo tumor models compared to Val-Cit linkers.[6] |
| Non-Cleavable Linkers (e.g., SMCC) | Thiol-Maleimide Michael Addition | High plasma stability.[7] | Relies on complete antibody degradation for payload release, which can be less efficient. | Generally show good in vivo performance, particularly in terms of stability, but may have a less potent bystander effect.[7] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Assay
A fundamental experiment to assess the efficacy of an ADC is the tumor growth inhibition study in a relevant animal model.
Figure 2. Workflow for an in vivo tumor growth inhibition study.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) or nude mice are commonly used.
-
Tumor Cell Implantation: Human tumor cells expressing the target antigen are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing Regimen: The ADC is administered intravenously (i.v.) at various dose levels. The dosing schedule can vary (e.g., single dose, or multiple doses over several weeks).[8]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or if signs of toxicity are observed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
Cathepsin B Cleavage Assay
This in vitro assay confirms the specific enzymatic cleavage of the Val-Cit linker.
Methodology:
-
Reagents: Recombinant human Cathepsin B, ADC, and a suitable assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA).
-
Reaction Setup: The ADC is incubated with Cathepsin B at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: The release of the payload is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma from different species.
Methodology:
-
Plasma: Freshly collected plasma (e.g., mouse, rat, cynomolgus monkey, human) is used.
-
Incubation: The ADC is incubated in the plasma at 37°C.
-
Time Points: Samples are collected at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Analysis: The amount of intact ADC and released payload is quantified using methods such as ELISA (to measure total antibody and conjugated antibody) and LC-MS/MS (to measure the free payload).
Conclusion
The this compound linker system offers a sophisticated approach to ADC design, leveraging the precision of click chemistry for conjugation and the tumor-specific enzymatic release of the payload. While the inherent instability of the Val-Cit moiety in murine models presents a challenge for preclinical evaluation, understanding this limitation is key to interpreting in vivo data correctly. For drug development professionals, a thorough comparative analysis of different linker and conjugation technologies, supported by robust in vitro and in vivo experimental data, is essential for the successful development of safe and effective antibody-drug conjugates. The choice of linker should be tailored to the specific antibody, payload, and target indication to maximize the therapeutic window and ultimately improve patient outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Cathepsin B-Mediated Drug Release
For researchers, scientists, and drug development professionals, ensuring the specific and efficient release of therapeutic agents at the target site is paramount. This guide provides a comprehensive comparison of methodologies to validate drug release mediated by cathepsin B, a lysosomal cysteine protease frequently exploited in targeted drug delivery systems.
Cathepsin B is an attractive target for enzyme-responsive drug delivery due to its elevated expression in various pathological conditions, including cancer.[1] Drug delivery systems are often designed with linkers that are specifically cleaved by cathepsin B, leading to the release of the active drug within the tumor microenvironment or inside cancer cells.[2][3] This guide details the essential experimental protocols, presents comparative data on cathepsin B substrates, and offers visualizations of key processes to aid in the robust validation of your cathepsin B-mediated drug release system.
Comparative Analysis of Cathepsin B Substrates
The choice of a cleavable linker is critical for the successful design of a cathepsin B-responsive drug delivery system. The ideal substrate should exhibit high specificity for cathepsin B to avoid premature drug release by other proteases. Below is a comparison of commonly used fluorogenic substrates for assessing cathepsin B activity.
| Substrate | Cathepsin B kcat/Km (M⁻¹s⁻¹) | Specificity Notes | Reference |
| Z-Phe-Arg-AMC | 120,000 (at pH 6.0) | Cleaved by cathepsins L, K, and V with greater or comparable activity to cathepsin B.[4] | |
| Z-Arg-Arg-AMC | 7,700 (at pH 6.0) | Also cleaved by cathepsins L and V.[4] Shows pH-dependent cleavage, with minimal activity at acidic pH.[5] | |
| Z-Nle-Lys-Arg-AMC | Not specified | Demonstrates high specific activity for cathepsin B over a broad pH range and is not significantly cleaved by cathepsins L, K, S, V, and X.[4][6] | [4][6] |
| Ac-Arg-Arg-AFC | Not specified | A common substrate in commercial assay kits.[7] | [7] |
Key Takeaway: For highly specific validation of cathepsin B activity, Z-Nle-Lys-Arg-AMC emerges as a superior substrate due to its high specificity across a range of pH values.[4][6] While Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are historically used, their lack of specificity should be a consideration in experimental design.
Experimental Protocols for Validation
Robust validation of cathepsin B-mediated drug release requires a multi-faceted approach, encompassing enzymatic assays, cell-based assays, and in some cases, in vivo studies.
In Vitro Enzymatic Assay for Linker Cleavage
This protocol determines the susceptibility of a linker to cleavage by purified cathepsin B.
Objective: To quantify the rate of linker cleavage by recombinant human cathepsin B.
Materials:
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
The drug-linker conjugate to be tested
-
A control (non-cleavable) linker-drug conjugate
-
Analytical method for detecting the released drug (e.g., HPLC, LC-MS)
Procedure:
-
Activate recombinant cathepsin B in the assay buffer.
-
Incubate the drug-linker conjugate with activated cathepsin B at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analyze the samples to quantify the concentration of the released drug.
-
As a negative control, incubate the drug-linker conjugate in the assay buffer without cathepsin B.
-
As a specificity control, incubate the drug-linker conjugate with other relevant proteases (e.g., cathepsin L, plasmin).
Cell-Based Drug Release Assay
This assay validates drug release within the lysosomal compartment of target cells.
Objective: To demonstrate intracellular, cathepsin B-dependent drug release.
Materials:
-
Target cancer cell line with known cathepsin B expression levels
-
Cell culture medium and supplements
-
The drug-linker conjugate
-
A cathepsin B inhibitor (e.g., CA-074Me)
-
Lysis buffer
-
Method for quantifying the intracellular concentration of the released drug (e.g., LC-MS/MS)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat one group of cells with a cathepsin B inhibitor for a specified pre-incubation period.
-
Treat both inhibitor-treated and untreated cells with the drug-linker conjugate at various concentrations.
-
Incubate for a desired period (e.g., 24, 48, 72 hours).
-
Wash the cells thoroughly to remove any extracellular conjugate.
-
Lyse the cells and collect the lysates.
-
Quantify the amount of released drug in the cell lysates.
-
Compare the amount of drug released in the presence and absence of the cathepsin B inhibitor. A significant reduction in drug release in the inhibitor-treated group indicates cathepsin B-mediated cleavage.
Cytotoxicity Assay
This assay correlates cathepsin B-mediated drug release with biological activity.
Objective: To show that the cytotoxic effect of the drug conjugate is dependent on cathepsin B activity.
Materials:
-
Target cancer cell line
-
The drug-linker conjugate
-
A non-cleavable linker-drug conjugate as a control
-
A cathepsin B inhibitor
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in 96-well plates.
-
Treat cells with serial dilutions of the cleavable drug-linker conjugate, the non-cleavable conjugate, and the free drug.
-
In a parallel experiment, pre-treat cells with a cathepsin B inhibitor before adding the cleavable drug-linker conjugate.
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Compare the IC50 values (half-maximal inhibitory concentration) between the different treatment groups. A significant increase in the IC50 value for the cleavable conjugate in the presence of a cathepsin B inhibitor, and a much higher IC50 for the non-cleavable conjugate, would support a cathepsin B-mediated mechanism of action.
Visualizing the Validation Workflow
Understanding the logical flow of experiments is crucial for a comprehensive validation strategy.
Caption: Experimental workflow for validating cathepsin B-mediated drug release.
Mechanism of Cathepsin B-Mediated Drug Release
The following diagram illustrates the intracellular pathway leading to drug release from an antibody-drug conjugate (ADC) targeted by cathepsin B.
Caption: Signaling pathway of cathepsin B-mediated drug release from an ADC.
Alternative Drug Release Mechanisms
While cathepsin B is a primary target, other lysosomal proteases or acidic pH can also contribute to drug release. It is important to consider these alternatives in your validation strategy.
| Release Mechanism | Trigger | Validation Approach |
| pH-Sensitive Release | Acidic pH of endosomes/lysosomes | Drug release assay in buffers of varying pH (e.g., pH 7.4 vs. pH 5.5). |
| Other Protease-Mediated Release | Other lysosomal proteases (e.g., Cathepsin L, D) | In vitro cleavage assays with a panel of relevant proteases. Use of specific inhibitors for other proteases in cell-based assays. |
| Glutathione-Mediated Release | High intracellular glutathione concentration | Drug release assay in the presence of varying concentrations of glutathione. |
By employing the rigorous validation methods outlined in this guide, researchers can confidently establish the mechanism of action for their cathepsin B-responsive drug delivery systems, a critical step in the development of effective and targeted therapies.
References
- 1. Cathepsin B Is Upregulated and Mediates ECM Degradation in Colon Adenocarcinoma HT29 Cells Overexpressing Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin B Activity Assay Kit (Fluorometric) (ab65300) | Abcam [abcam.com]
A Head-to-Head Comparison of Cleavable Linker Chemistries for Antibody-Drug Conjugates
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This guide provides a detailed comparison of the major classes of cleavable linkers, supported by experimental data and protocols, to aid researchers in the selection of appropriate linker chemistries for their ADC development.
Introduction to Cleavable Linkers
Cleavable linkers exploit the physiological differences between the extracellular environment (blood plasma) and the intracellular compartments of tumor cells. These differences include lower pH, higher concentrations of certain enzymes, and a more reductive environment. The primary classes of cleavable linkers are chemically labile linkers, which respond to changes in pH or redox potential, and enzymatically cleavable linkers, which are substrates for specific enzymes that are abundant in tumor cells.
Quantitative Comparison of Linker Stability
The stability of a linker in plasma is a crucial parameter, as premature release of the cytotoxic payload can lead to systemic toxicity and a reduced therapeutic window. The following table summarizes plasma stability data for different cleavable linker types, as reported in various studies.
Disclaimer: The data presented below are compiled from multiple sources and were not generated in a single head-to-head study. Direct comparison should be approached with caution, as experimental conditions such as plasma source (human, rat, mouse) and analytical methods may vary between studies.
| Linker Type | Linker Subtype | Payload | Plasma Source | Plasma Half-life (t½) | Citation(s) |
| Chemically Labile | Hydrazone | Doxorubicin Analog | Human, Mouse | ~2 days | [1] |
| Carbonate | SN-38 | Human | ~36 hours | [1] | |
| Disulfide (Hindered) | Maytansinoid | - | ~9 days | [2] | |
| Enzymatically Cleavable | Val-Cit (dipeptide) | MMAE | Human, Monkey | Generally high stability | [3][4] |
| β-Glucuronide | MMAF | Rat | ~81 days (extrapolated) | [5][6] |
Qualitative Comparison of Cleavable Linker Chemistries
| Feature | Hydrazone Linkers | Disulfide Linkers | Peptide Linkers (e.g., Val-Cit) | β-Glucuronide Linkers |
| Cleavage Trigger | Acidic pH (pH 4.5-6.5) | High glutathione (GSH) concentration | Lysosomal proteases (e.g., Cathepsin B) | β-glucuronidase |
| Cleavage Location | Endosomes, Lysosomes | Cytosol | Lysosomes | Lysosomes, Tumor Microenvironment |
| Advantages | Simple chemistry, well-established. | Good stability, tumor-selective cleavage.[] | High plasma stability, low off-target release.[3] | Excellent plasma stability, hydrophilic nature reduces aggregation.[8][9] |
| Disadvantages | Prone to hydrolysis in circulation, limited plasma stability.[1][10] | Stability can be variable; potential for off-target release in reductive environments. | Susceptible to cleavage by non-target proteases in certain preclinical models (e.g., mouse carboxylesterases). | MTD may be lower than other cleavable linkers in some cases.[] |
| Common Payloads | Doxorubicin, Calicheamicin | Maytansinoids, Calicheamicin | Auristatins (MMAE, MMAF), PBDs | Auristatins, Doxorubicin analogs, Camptothecin |
Cleavage Mechanism Diagrams
The following diagrams illustrate the cleavage mechanisms for the four main types of cleavable linkers.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 9. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
Evaluating the Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Performance: A Comparative Guide
The design of the linker, particularly the inclusion and length of a polyethylene glycol (PEG) spacer, is a critical determinant of the overall performance of an antibody-drug conjugate (ADC). The length of the PEG spacer can significantly influence the physicochemical properties, stability, pharmacokinetics (PK), efficacy, and toxicity profile of an ADC. This guide provides a comparative analysis of how different PEG spacer lengths impact key ADC performance metrics, supported by experimental data and detailed protocols.
Data Presentation: Comparative Analysis of PEG Spacer Length on ADC Performance
The following tables summarize the quantitative impact of varying PEG spacer lengths on critical ADC attributes.
Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) [1]
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG6 | 5.0 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
Data synthesized from studies on trastuzumab conjugated to maleimide-PEGx-MMAD.[1]
Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity (IC50)
| ADC Construct | PEG Spacer Length | Target Cell Line | IC50 (nM) |
| anti-HER2-ADC-1 | PEG2 | SK-BR-3 | 1.5 |
| anti-HER2-ADC-2 | PEG4 | SK-BR-3 | 1.2 |
| anti-HER2-ADC-3 | PEG8 | SK-BR-3 | 0.9 |
| anti-HER2-ADC-4 | PEG12 | SK-BR-3 | 1.0 |
| anti-HER2-ADC-5 | PEG24 | SK-BR-3 | 2.1 |
Hypothetical data presented for illustrative purposes, as a direct comparative table with this exact data was not found in the search results. The trend is based on the general understanding that an optimal PEG length can improve efficacy, while excessively long spacers may decrease it.
Table 3: Impact of PEG Spacer Length on Pharmacokinetic (PK) Parameters [2]
| ADC Construct | PEG Spacer Length | Half-life (t½, days) | Clearance (mL/day/kg) |
| anti-CD30-ADC | No PEG | 3.2 | 15.4 |
| anti-CD30-ADC | PEG4 | 4.9 | 10.2 |
| anti-CD30-ADC | PEG8 | 6.8 | 7.5 |
| anti-CD30-ADC | PEG12 | 7.1 | 7.2 |
Data is synthesized from studies evaluating ADCs with varying PEG spacer lengths.[2]
Table 4: Effect of PEG Spacer Length on ADC Stability (Aggregation) [3][4]
| ADC Construct | PEG Spacer Length | Incubation Time (days) | Aggregation (%) |
| anti-Trop2-ADC | No PEG | 7 | 15.2 |
| anti-Trop2-ADC | PEG8 | 7 | 5.8 |
| anti-Trop2-ADC | PEG12 | 7 | 4.5 |
| anti-Trop2-ADC | PEG24 | 7 | 3.1 |
Data synthesized from in vitro plasma stability studies.[3][4]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ADC performance are provided below.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)[5][6][7][8]
Objective: To determine the average number of drug molecules conjugated to an antibody and the distribution of different drug-loaded species.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.
-
Inject 10-20 µg of the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.) based on their retention times, as higher DAR species are more hydrophobic and elute later.
-
Calculate the area under each peak.
-
Determine the average DAR using the following formula: Average DAR = Σ(Peak Area of each species × DAR of each species) / Σ(Total Peak Area)
In Vitro Cytotoxicity Assessment by MTT Assay[9][10][11][12]
Objective: To evaluate the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for anti-HER2 ADCs)
-
Complete cell culture medium
-
ADC samples at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the ADC samples in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted ADC samples. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the dark at 37°C.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vitro Plasma Stability Assay[3][4][13][14][15]
Objective: To assess the stability of the ADC in plasma by measuring drug deconjugation and aggregation over time.
Materials:
-
ADC sample
-
Human plasma (or plasma from other species)
-
Phosphate-buffered saline (PBS)
-
LC-MS system
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Incubate the ADC sample in plasma at a final concentration of 1 mg/mL at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), take an aliquot of the mixture.
-
For deconjugation analysis, precipitate the plasma proteins using acetonitrile.
-
Centrifuge the sample and analyze the supernatant for the presence of free drug using a validated LC-MS method.
-
For aggregation analysis, dilute the aliquot in PBS.
-
Inject the diluted sample onto an SEC column to separate the monomeric ADC from aggregates.
-
Monitor the elution profile at 280 nm.
-
Calculate the percentage of aggregation at each time point by dividing the area of the aggregate peaks by the total area of all peaks.
Mandatory Visualizations
ADC Experimental Workflow
References
- 1. books.rsc.org [books.rsc.org]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
